(4-(Methoxymethoxy)-2-methylphenyl)boronic acid
Description
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Properties
IUPAC Name |
[4-(methoxymethoxy)-2-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-7-5-8(14-6-13-2)3-4-9(7)10(11)12/h3-5,11-12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCGIQQHHJUZFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCOC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675328 | |
| Record name | [4-(Methoxymethoxy)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260374-05-7 | |
| Record name | [4-(Methoxymethoxy)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-(Methoxymethoxy)-2-methylphenyl)boronic acid
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive and field-proven methodology for the synthesis of (4-(Methoxymethoxy)-2-methylphenyl)boronic acid, a key building block in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative on the synthetic strategy, experimental protocols, and the underlying chemical principles. The synthesis is presented as a robust three-step sequence, commencing with the regioselective bromination of m-cresol, followed by the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether, and culminating in a lithium-halogen exchange and subsequent borylation to yield the target boronic acid. This guide emphasizes experimental causality, providing insights into the choice of reagents and reaction conditions to ensure reproducibility and high yields.
Introduction: The Strategic Importance of this compound
This compound is a versatile organoboron compound of significant interest in the pharmaceutical and materials science sectors. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[1][2] The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl, allowing for a wide range of subsequent chemical transformations under conditions that would not be tolerated by a free phenol. The strategic placement of the methyl and boronic acid groups on the phenyl ring provides a unique structural motif for the synthesis of complex biaryl compounds, which are prevalent in many biologically active molecules and advanced materials.[3][4]
This guide will provide a detailed walkthrough of a reliable and scalable synthesis route, designed to be accessible to chemists with a foundational understanding of organic synthesis.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a three-step sequence starting from the readily available and inexpensive starting material, m-cresol. The overall transformation is depicted below:
Caption: Overall synthetic workflow for this compound.
The key stages of this synthesis are:
-
Regioselective Bromination: The synthesis commences with the selective bromination of m-cresol at the position para to the hydroxyl group. The directing effect of the hydroxyl and methyl groups favors the formation of 4-bromo-3-methylphenol.
-
Hydroxyl Group Protection: The phenolic hydroxyl group of 4-bromo-3-methylphenol is then protected as a methoxymethyl (MOM) ether. This is a crucial step to prevent interference from the acidic phenolic proton in the subsequent organometallic reaction.
-
Lithiation and Borylation: The final step involves a lithium-halogen exchange on 4-bromo-1-(methoxymethoxy)-3-methylbenzene using an organolithium reagent, followed by quenching with a trialkyl borate. Subsequent acidic hydrolysis of the resulting boronate ester furnishes the desired this compound.
Experimental Protocols & Mechanistic Insights
This section provides detailed, step-by-step methodologies for each stage of the synthesis, accompanied by explanations for the experimental choices.
Step 1: Synthesis of 4-Bromo-3-methylphenol
The initial step focuses on the regioselective bromination of m-cresol. The hydroxyl group is a strong activating and ortho, para-directing group, while the methyl group is a weaker activating and ortho, para-directing group. The steric hindrance from the methyl group at the 2-position and the strong directing ability of the hydroxyl group favor bromination at the 4-position.
Reaction Scheme:
Caption: Bromination of m-cresol.
Experimental Protocol:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add m-cresol (e.g., 80.0 g, 740 mmol) and glacial acetic acid (400 mL).
-
Cool the reaction mixture to 15 °C in an ice-water bath.
-
Slowly add bromine (e.g., 38 mL, 742 mmol) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature is maintained at 15 °C.
-
After the addition is complete, continue to stir the reaction mixture at 15 °C for an additional 3 hours.
-
Upon completion of the reaction (monitored by TLC), pour the reaction mixture into 1 L of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 300 mL).
-
Combine the organic layers and wash with water until the pH is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from heptane to yield 4-bromo-3-methylphenol as a white solid.[5]
Table 1: Reagent Quantities for Step 1
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Volume (mL) | Equivalents |
| m-Cresol | 108.14 | 80.0 | 740 | ~77 | 1.0 |
| Bromine | 159.81 | 118.6 | 742 | 38 | 1.0 |
| Acetic Acid | 60.05 | - | - | 400 | Solvent |
Step 2: Synthesis of 4-Bromo-1-(methoxymethoxy)-3-methylbenzene
The protection of the phenolic hydroxyl group as a MOM ether is critical for the success of the subsequent lithiation step. The acidic proton of the phenol would otherwise quench the organolithium reagent.
Reaction Scheme:
Caption: MOM protection of 4-bromo-3-methylphenol.
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, e.g., 1.2 eq.) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromo-3-methylphenol (1.0 eq.) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add chloromethyl methyl ether (MOMCl, e.g., 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford 4-bromo-1-(methoxymethoxy)-3-methylbenzene.
Table 2: Reagent Quantities for Step 2
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| 4-Bromo-3-methylphenol | 187.03 | 1.0 |
| Sodium Hydride (60%) | 40.00 | 1.2 |
| Chloromethyl methyl ether | 80.51 | 1.1 |
| Tetrahydrofuran | - | Solvent |
Step 3: Synthesis of this compound
The final step involves the formation of the carbon-boron bond via a lithium-halogen exchange followed by borylation. The choice of a low temperature is crucial to prevent side reactions of the highly reactive aryllithium intermediate.
Reaction Scheme:
Caption: Lithiation-borylation of the MOM-protected aryl bromide.
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromo-1-(methoxymethoxy)-3-methylbenzene (1.0 eq.) and dissolve it in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, typically 2.5 M in hexanes, 1.1 eq.) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
To the aryllithium species, add triisopropyl borate (1.1 eq.) dropwise, again ensuring the temperature remains below -70 °C.[6]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization or by performing a liquid-liquid extraction with a basic aqueous solution followed by acidification to precipitate the product.
Table 3: Reagent Quantities for Step 3
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| 4-Bromo-1-(methoxymethoxy)-3-methylbenzene | 231.09 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 |
| Triisopropyl borate | 188.08 | 1.1 |
| Tetrahydrofuran | - | Solvent |
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity. Expected analytical data includes:
-
¹H NMR: Signals corresponding to the aromatic protons, the methyl group, the methoxymethyl protons, and the B(OH)₂ protons (which may be broad or exchangeable).
-
¹³C NMR: Resonances for all unique carbon atoms in the molecule.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Applications in Suzuki-Miyaura Cross-Coupling
This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of complex biaryl structures.[1] The MOM-protected hydroxyl group can be deprotected under acidic conditions post-coupling to reveal the free phenol, providing a versatile handle for further functionalization.
Caption: General scheme for Suzuki-Miyaura coupling.
Conclusion
This technical guide has outlined a reliable and well-documented three-step synthesis of this compound. By following the detailed experimental protocols and understanding the underlying chemical principles, researchers can confidently prepare this important building block for applications in drug discovery and materials science. The presented methodology emphasizes safety, efficiency, and reproducibility, providing a solid foundation for the successful synthesis of this versatile reagent.
References
- 1. This compound ,96% - Amerigo Scientific [amerigoscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]
- 6. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for (4-(Methoxymethoxy)-2-methylphenyl)boronic acid: An In-depth Technical Guide
Introduction
(4-(Methoxymethoxy)-2-methylphenyl)boronic acid is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures that form the backbone of numerous pharmaceutical agents and functional materials.[1] A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and the unambiguous identification of this key building block.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide will present predicted data based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Detailed, field-proven protocols for data acquisition are also provided to enable researchers to generate high-quality experimental data.
Molecular Structure and Key Features
The structure of this compound incorporates a phenyl ring substituted with a boronic acid group, a methyl group, and a methoxymethyl (MOM) ether. Each of these functional groups imparts distinct features to the molecule's spectroscopic signature. The boronic acid moiety is known to participate in equilibria, often forming cyclic trimeric anhydrides (boroxines), which can complicate spectral interpretation, particularly in non-polar solvents.[1][2] The use of coordinating deuterated solvents like methanol-d4 or DMSO-d6 is often employed to break up these oligomers and obtain sharp, well-resolved NMR spectra.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the methoxymethyl (MOM) ether. The chemical shifts are influenced by the electronic effects of the substituents on the phenyl ring.
Predicted ¹H NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H (ortho to B(OH)₂) | 7.5 - 7.7 | d | ~8.0 | 1H |
| Ar-H (ortho to Me) | 6.8 - 7.0 | d | ~2.5 | 1H |
| Ar-H (meta to B(OH)₂) | 6.7 - 6.9 | dd | ~8.0, ~2.5 | 1H |
| -O-CH₂-O- | 5.1 - 5.3 | s | - | 2H |
| -O-CH₃ | 3.4 - 3.6 | s | - | 3H |
| Ar-CH₃ | 2.4 - 2.6 | s | - | 3H |
| B(OH)₂ | 4.0 - 6.0 | br s | - | 2H |
Expert Interpretation:
-
The aromatic protons are expected to appear in the range of δ 6.7-7.7 ppm. The proton ortho to the electron-withdrawing boronic acid group will be the most deshielded.
-
The methoxymethyl (MOM) protecting group will exhibit two characteristic singlets: one for the methylene protons (-O-CH₂-O-) around δ 5.1-5.3 ppm and another for the methoxy protons (-O-CH₃) around δ 3.4-3.6 ppm.
-
The methyl group on the aromatic ring is predicted to be a singlet in the upfield region of the aromatic spectrum, around δ 2.4-2.6 ppm.
-
The boronic acid protons (-B(OH)₂) are often broad and may exchange with residual water in the solvent, leading to a variable chemical shift and integration. In methanol-d4, this signal is often not observed due to rapid exchange with the solvent's hydroxyl group.[1]
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a 5 mm NMR tube. The use of a coordinating solvent is crucial to minimize boroxine formation.[1]
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Referencing: The residual solvent peak is used as an internal standard (DMSO-d₆ at δ 2.50 ppm; Methanol-d₄ at δ 3.31 ppm).
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-B(OH)₂ | 130 - 135 (broad) |
| C-OMe | 158 - 162 |
| C-Me | 140 - 145 |
| Aromatic CH | 110 - 135 |
| -O-CH₂-O- | 94 - 96 |
| -O-CH₃ | 55 - 57 |
| Ar-CH₃ | 20 - 23 |
Expert Interpretation:
-
The carbon atom attached to the boron, C-B(OH)₂, is expected to be a broad signal due to the quadrupolar relaxation of the boron nucleus. Its chemical shift is typically in the range of δ 130-135 ppm.
-
The aromatic carbons will resonate in the δ 110-162 ppm region. The carbon bearing the methoxy group (from the MOM ether) will be the most downfield shifted due to the strong electron-donating effect of the oxygen.
-
The methylene carbon of the MOM group (-O-CH₂-O-) is expected around δ 94-96 ppm, a characteristic region for acetal carbons.
-
The methoxy carbon of the MOM group (-O-CH₃) will appear around δ 55-57 ppm.[3]
-
The aromatic methyl carbon will be found in the upfield region, around δ 20-23 ppm.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Parameters:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Referencing: The solvent peak is used as an internal standard (DMSO-d₆ at δ 39.52 ppm; Methanol-d₄ at δ 49.00 ppm).
-
Visualization of NMR Assignments
References
An In-depth Technical Guide to (4-(Methoxymethoxy)-2-methylphenyl)boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(Methoxymethoxy)-2-methylphenyl)boronic acid, a key building block in modern organic synthesis, offers a unique combination of steric and electronic properties that make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and a thorough examination of its applications, with a focus on the widely utilized Suzuki-Miyaura coupling. By delving into the mechanistic underpinnings of its reactivity and the practical considerations for its use, this document serves as an essential resource for researchers aiming to leverage this versatile compound in pharmaceutical discovery, materials science, and agrochemical development.
Introduction
This compound, with the CAS number 850568-17-9, is an arylboronic acid that has gained prominence as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a methoxymethyl (MOM) ether protecting group, a methyl group ortho to the boronic acid, and the boronic acid moiety itself, provides a unique set of characteristics that are highly advantageous in the construction of complex molecular architectures.
The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3][4][5] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[6] The specific substitution pattern of this compound allows for the introduction of a sterically hindered and electronically distinct phenyl ring into target molecules, a feature often sought in the design of bioactive compounds and advanced materials.[7]
This guide will explore the fundamental chemical properties of this boronic acid, provide insight into its synthesis, and detail its application in the context of Suzuki-Miyaura coupling, including a discussion of the reaction mechanism and practical experimental protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 850568-17-9 | [1] |
| Molecular Formula | C9H13BO4 | N/A |
| Molecular Weight | 196.01 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 169-174 °C | |
| Solubility | Insoluble in water. Soluble in many organic solvents. | [8] |
| Stability | Stable under normal conditions. Sensitive to strong acids which can cleave the MOM ether. | [9][10] |
The methoxymethyl (MOM) ether is a crucial feature of this molecule, serving as a protecting group for the phenolic hydroxyl group. MOM ethers are generally stable to a wide range of reaction conditions, including those involving bases, nucleophiles, and many oxidizing and reducing agents.[9] However, they are susceptible to cleavage under acidic conditions.[9][11] This lability in the presence of acid is a key consideration when planning synthetic routes involving this boronic acid.
Synthesis and Handling
Synthetic Routes
The synthesis of this compound typically involves the borylation of a corresponding aryl halide or organolithium species. A common and effective method starts from 4-bromo-3-methylanisole. The process involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent acidic workup.
A representative synthetic protocol is as follows:
-
Lithiation: 4-bromo-3-methylanisole is dissolved in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
An organolithium reagent, typically n-butyllithium, is added dropwise to effect the lithium-halogen exchange, generating the corresponding aryllithium intermediate.
-
Borylation: A trialkyl borate, such as triisopropyl borate, is then added to the reaction mixture. The aryllithium attacks the boron atom, forming a boronate ester intermediate.
-
Hydrolysis: The reaction is slowly warmed to room temperature and then quenched with an acidic aqueous solution (e.g., dilute HCl). This hydrolysis step cleaves the boronate ester to yield the final boronic acid product.
-
Purification: The crude product is then purified, typically by extraction and recrystallization, to afford the desired this compound as a white solid.
Caption: Synthetic workflow for this compound.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[12][13][14] Handling should be performed in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[13]
Storage: The compound should be stored in a tightly closed container in a cool, dry place.[13]
Reactivity and Applications: The Suzuki-Miyaura Coupling
The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[7] This reaction is a powerful tool for the formation of C-C bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[6][7]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][15][16] The key steps are:
-
Oxidative Addition: A Pd(0) species reacts with an organic halide (R-X) to form a Pd(II) intermediate.[4][15]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step typically requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[3][16]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)[17]
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)[3]
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, or DMF)[3]
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (typically 1.1-1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[3]
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its well-defined physicochemical properties, coupled with established synthetic and handling protocols, make it a reliable building block for the construction of complex molecules. Its primary application in the Suzuki-Miyaura cross-coupling reaction allows for the efficient formation of sterically demanding biaryl structures, which are of significant interest in the fields of medicinal chemistry, agrochemical research, and materials science. A comprehensive understanding of its properties, reactivity, and the mechanistic details of its key reactions, as outlined in this guide, is essential for researchers seeking to harness its full potential in their synthetic endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound ,96% - Amerigo Scientific [amerigoscientific.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-METHOXY-2-METHYLPHENYLBORONIC ACID CAS#: 208399-66-0 [chemicalbook.com]
- 9. adichemistry.com [adichemistry.com]
- 10. MOM Ethers [organic-chemistry.org]
- 11. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. escholarship.org [escholarship.org]
An In-depth Technical Guide to (4-(Methoxymethoxy)-2-methylphenyl)boronic acid: Synthesis, Properties, and Applications in Cross-Coupling Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Methoxymethoxy)-2-methylphenyl)boronic acid is a specialized organic reagent that serves as a valuable building block in modern synthetic chemistry. Its utility is most pronounced in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds. This guide provides a comprehensive overview of its chemical identity, structural features, a plausible synthetic route, and its primary application in organic synthesis, with a focus on the practical insights relevant to researchers in drug discovery and materials science.
The structure of this compound is characterized by a phenyl ring substituted with a boronic acid group, a methyl group, and a methoxymethyl (MOM) ether. The boronic acid functional group is the reactive center for cross-coupling reactions, while the methyl and MOM-ether substituents influence the electronic properties and steric hindrance of the molecule, thereby modulating its reactivity. The MOM group, in particular, acts as a protecting group for a phenol, which can be deprotected under acidic conditions to reveal a hydroxyl group, offering a handle for further functionalization.
Core Compound Identification and Properties
The fundamental identification and physicochemical properties of this compound are summarized below. For context, properties of the closely related and more extensively studied analogue, (4-Methoxy-2-methylphenyl)boronic acid, are also provided for comparison.
| Property | This compound | (4-Methoxy-2-methylphenyl)boronic acid (Analogue for Comparison) |
| CAS Number | 1072945-97-7 | 208399-66-0[1] |
| Molecular Formula | C9H13BO4 | C8H11BO3[1] |
| Molecular Weight | 196.01 g/mol | 165.98 g/mol [1] |
| Appearance | White to off-white crystalline powder (expected) | White to off-white crystalline powder[1] |
| Melting Point | Not available | 191 °C (decomposes)[1] |
| SMILES | COCOCc1ccc(B(O)O)c(c1)C | COc1ccc(B(O)O)c(C)c1 |
The methoxymethyl (MOM) ether in the target compound is a key structural feature. It serves as a protecting group for the phenolic hydroxyl group, which is stable under a wide range of non-acidic conditions, including those typically employed in Suzuki-Miyaura coupling reactions.[2] This allows for the selective reaction at the boronic acid moiety without interference from a potentially reactive phenol. The MOM group can be readily removed post-coupling using acidic hydrolysis to yield the corresponding phenolic biaryl product.[3][4]
Synthesis of this compound
A robust and scalable synthesis of this compound can be envisioned starting from the commercially available 4-hydroxy-2-methylbenzaldehyde. The synthesis involves two key steps: protection of the phenolic hydroxyl group and conversion of the aldehyde to the boronic acid. A plausible synthetic workflow is outlined below.
References
Synthesis and characterization of (4-(Methoxymethoxy)-2-methylphenyl)boronic acid
An In-depth Technical Guide: Synthesis and Characterization of (4-(Methoxymethoxy)-2-methylphenyl)boronic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable building block in modern organic synthesis. This document details a reliable synthetic pathway, including the strategic use of the methoxymethyl (MOM) protecting group, and outlines rigorous analytical methods for structural verification and purity assessment. The protocols and insights presented herein are intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecular architectures, particularly those leveraging palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of Substituted Phenylboronic Acids
Boronic acids and their derivatives have become indispensable reagents in medicinal chemistry and materials science, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds, enabling the construction of complex biaryl structures that form the core of numerous pharmaceutical agents and advanced materials.[4][5][6] The increasing sophistication of drug design has fueled demand for structurally diverse boronic acids, as the substituents on the phenyl ring directly influence the steric and electronic properties of the final molecule, impacting its biological activity and pharmacokinetic profile.[7][8]
The target molecule, this compound, is a trifunctional building block of significant synthetic utility.
-
The boronic acid group is the reactive handle for Suzuki-Miyaura coupling.
-
The ortho-methyl group introduces steric hindrance that can influence the dihedral angle of the resulting biaryl system, a critical parameter in atropisomeric compounds or molecules requiring specific conformational geometries.[9]
-
The methoxymethyl (MOM) ether at the para-position serves as a robust protecting group for a phenolic hydroxyl. The MOM group is stable under a wide range of reaction conditions, including those involving organometallics and bases, yet can be readily cleaved under mild acidic conditions to reveal the free phenol for subsequent functionalization.[10][11][12]
This guide provides a field-proven, two-step synthetic sequence and a detailed characterization workflow for this versatile reagent.
Synthetic Strategy and Workflow
The synthesis of this compound is most efficiently achieved from a commercially available precursor, 4-bromo-2-methylphenol. The strategy involves two key transformations:
-
Protection: The phenolic hydroxyl group is first protected as a methoxymethyl (MOM) ether. This step is critical to prevent the acidic proton of the phenol from interfering with the subsequent organometallic reaction. The MOM group is an ideal choice due to its stability and orthogonal deprotection conditions.[12][13]
-
Borylation: The boronic acid moiety is introduced via a lithium-halogen exchange reaction on the aryl bromide, followed by trapping the resulting aryllithium intermediate with a trialkyl borate. A mild acidic workup then hydrolyzes the boronate ester to yield the final boronic acid.
The overall synthetic pathway is illustrated below.
Experimental Protocols
Safety Precaution: Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen and must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.[14] Organolithium reagents like n-BuLi are pyrophoric and moisture-sensitive. All reactions should be performed under an inert atmosphere (Nitrogen or Argon).
Synthesis of 1-Bromo-4-(methoxymethoxy)-2-methylbenzene
This protocol details the protection of the phenolic hydroxyl group. The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial to scavenge the HCl generated during the reaction without competing in nucleophilic attack on the MOM-Cl.[12][14]
Step-by-Step Methodology:
-
To a stirred solution of 4-bromo-2-methylphenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere at 0 °C (ice bath), add N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise to the solution over 10 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-bromo-4-(methoxymethoxy)-2-methylbenzene as a clear oil.
Synthesis of this compound
This protocol describes the conversion of the aryl bromide to the boronic acid. The reaction must be conducted under strictly anhydrous conditions at low temperature to prevent quenching of the highly reactive aryllithium intermediate.
Step-by-Step Methodology:
-
Dissolve the MOM-protected aryl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and argon inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of triisopropyl borate (B(OiPr)₃, 1.5 eq) in anhydrous THF. Add this solution dropwise to the aryllithium species at -78 °C.
-
After stirring for 2 hours at -78 °C, allow the reaction to slowly warm to room temperature overnight.
-
Cool the mixture to 0 °C and quench by the slow addition of 1 M aqueous hydrochloric acid (HCl). Stir vigorously for 1 hour to hydrolyze the boronate ester.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by trituration with cold hexanes to afford this compound as a white to off-white powder.
Characterization and Data Analysis
Thorough spectroscopic analysis is essential to confirm the identity, structure, and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Samples should be prepared by dissolving ~5-10 mg of the product in a deuterated solvent such as DMSO-d₆ or CDCl₃. The broad signals for the B(OH)₂ protons are often best observed in DMSO-d₆.
Table 1: Expected ¹H and ¹³C NMR Spectral Data (in DMSO-d₆, shifts are approximate)
| Technique | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H NMR | ~7.8 - 8.0 | Broad singlet | 2H | B(OH )₂ |
| ~7.5 | d | 1H | Ar-H (H6) | |
| ~6.9 | d | 1H | Ar-H (H5) | |
| ~6.85 | s | 1H | Ar-H (H3) | |
| ~5.2 | s | 2H | O-CH₂ -O | |
| ~3.4 | s | 3H | O-CH₃ | |
| ~2.4 | s | 3H | Ar-CH₃ | |
| ¹³C NMR | ~158 | C | - | C 4-O |
| ~142 | C | - | C 2-CH₃ | |
| ~135 | CH | - | C 6-H | |
| ~130 (broad) | C | - | C 1-B(OH)₂ | |
| ~118 | CH | - | C 5-H | |
| ~114 | CH | - | C 3-H | |
| ~94 | CH₂ | - | O-C H₂-O | |
| ~56 | CH₃ | - | O-C H₃ |
| | ~22 | CH₃ | - | Ar-C H₃ |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.
-
Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using ESI in both positive and negative ion modes.
-
Expected Result: The molecular formula is C₉H₁₃BO₄, with a molecular weight of 196.01 g/mol . The primary ion observed in positive mode would be the protonated molecule [M+H]⁺ at m/z 197.0. Dehydration peaks are also common for boronic acids.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify key functional groups.
-
Protocol: Acquire the spectrum using a universal Attenuated Total Reflectance (ATR) accessory.
-
Expected Data:
Table 2: Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3500-3200 | Broad, Strong | O-H stretch (boronic acid, often dimeric) |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch (CH₃, CH₂) |
| ~1610, ~1500 | Medium-Strong | C=C aromatic ring stretch |
| ~1350 | Strong | B-O stretch |
| 1150-1000 | Strong | C-O stretch (ethers, MOM group) |
Melting Point (MP)
The melting point provides a quick assessment of purity. A sharp melting range is indicative of high purity. For reference, the deprotected analog, 4-methoxy-2-methylphenylboronic acid, has a reported melting point of 169-174 °C. The MOM-protected compound is expected to have a distinct melting point.
Applications in Synthesis
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[5] It can be coupled with a wide range of aryl or vinyl halides and triflates to generate complex biaryl systems.
Following the coupling reaction, the MOM protecting group can be selectively removed to unmask the phenol. This is typically achieved by treatment with a strong acid (e.g., HCl, TFA) in a protic solvent like methanol or water.[10][12] This two-stage utility—coupling followed by deprotection—makes it a highly valuable intermediate for multi-step syntheses, particularly in the development of novel kinase inhibitors and other biologically active molecules.
Conclusion
This guide has presented a robust and reproducible methodology for the synthesis of this compound. The two-step sequence, involving MOM protection followed by a lithium-halogen exchange and borylation, is efficient and scalable. The detailed characterization protocols, including NMR, MS, and IR spectroscopy, provide a comprehensive framework for validating the structure and ensuring the high purity required for subsequent applications in drug discovery and materials science. The strategic design of this reagent allows for its seamless integration into complex synthetic campaigns, underscoring the importance of well-designed building blocks in modern chemical research.
References
- 1. mdpi-res.com [mdpi-res.com]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. tcichemicals.com [tcichemicals.com]
- 4. (4-Methoxy-2-nitrophenyl)boronic Acid|CAS 860034-09-9 [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. adichemistry.com [adichemistry.com]
- 11. fiveable.me [fiveable.me]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 14. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to (4-(Methoxymethoxy)phenyl)boronic Acid: Commercial Availability, Quality Control, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
(4-(Methoxymethoxy)phenyl)boronic acid is a versatile synthetic intermediate of significant interest to the pharmaceutical and materials science sectors. Its utility primarily stems from its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The methoxymethyl (MOM) ether serves as a common protecting group for the phenolic hydroxyl, enabling regioselective functionalization of the aromatic ring. This guide provides a comprehensive overview of the commercial availability of (4-(Methoxymethoxy)phenyl)boronic acid, detailed protocols for its quality assessment, and expert insights into its application in organic synthesis.
It is critical to distinguish this compound from its close analogue, (4-methoxy-2-methylphenyl)boronic acid, as significant confusion exists in commercial listings and databases. This guide will focus on the well-documented (4-(Methoxymethoxy)phenyl)boronic acid, CAS Number: 162662-27-3 [1].
Commercial Availability and Supplier Landscape
(4-(Methoxymethoxy)phenyl)boronic acid is available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically supplied as a white to off-white solid.
Table 1: Representative Commercial Suppliers and Typical Specifications
| Supplier | Typical Purity | Formulation | Packaging |
| Sigma-Aldrich | ≥95% | Solid/Powder | Gram to Kilogram |
| Combi-Blocks | ≥97% | Solid | Gram Scale |
| Alfa Aesar | ≥97% | Solid | Gram Scale |
| Oakwood Chemical | ≥96% | Solid | Gram to Kilogram |
Expert Insight: When sourcing (4-(Methoxymethoxy)phenyl)boronic acid, it is imperative to verify the CAS number (162662-27-3) to avoid the procurement of the incorrect analogue, (4-methoxy-2-methylphenyl)boronic acid (CAS: 208399-66-0)[2][3][4][5][6]. Always request a certificate of analysis (CoA) from the supplier to confirm the identity and purity of the material.
Quality Control and Characterization
To ensure the reliability and reproducibility of synthetic protocols, rigorous quality control of the starting boronic acid is essential. The following experimental protocols outline the key analytical techniques for the characterization of (4-(Methoxymethoxy)phenyl)boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation and purity assessment of (4-(Methoxymethoxy)phenyl)boronic acid.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Typical chemical shifts (δ) in DMSO-d₆:
-
~7.7 ppm (d, 2H, Ar-H ortho to B(OH)₂)
-
~7.0 ppm (d, 2H, Ar-H ortho to OMOM)
-
~5.2 ppm (s, 2H, -O-CH₂-O-)
-
~3.4 ppm (s, 3H, -O-CH₃)
-
~8.0 ppm (br s, 2H, B(OH)₂)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical chemical shifts (δ) in DMSO-d₆:
-
~158 ppm (Ar-C-OMOM)
-
~136 ppm (Ar-C-H)
-
~130 ppm (Ar-C-B(OH)₂)
-
~115 ppm (Ar-C-H)
-
~94 ppm (-O-CH₂-O-)
-
~56 ppm (-O-CH₃)
-
-
Trustworthiness: The presence of the characteristic signals for the MOM protecting group (singlets at ~5.2 and ~3.4 ppm) and the expected aromatic splitting pattern provides a high degree of confidence in the compound's identity. The absence of significant unassigned signals is indicative of high purity.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the boronic acid in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the solution into the ESI source.
-
Expected Ion: In negative ion mode, the formation of adducts such as [M-H]⁻ or [M+formate]⁻ is common. High-resolution mass spectrometry (HRMS) should yield a mass that corresponds to the calculated exact mass of C₈H₁₁BO₄ (182.0750)[1].
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Key Vibrational Bands (cm⁻¹):
-
3500-3200 (broad): O-H stretching of the boronic acid and its anhydride.
-
~2950: C-H stretching (aliphatic).
-
~1600, ~1500: C=C stretching (aromatic).
-
~1350: B-O stretching.
-
~1150: C-O stretching (ether).
-
Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction
(4-(Methoxymethoxy)phenyl)boronic acid is a valuable building block for the synthesis of biaryl compounds via the Suzuki-Miyaura reaction. The MOM group can be readily removed under acidic conditions post-coupling to reveal the phenol.
Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), (4-(Methoxymethoxy)phenyl)boronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent (e.g., toluene/water, dioxane/water, or DMF).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Expert Insight: The choice of catalyst, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling and often requires optimization depending on the specific aryl halide used. For challenging couplings, the use of more active phosphine ligands (e.g., SPhos, XPhos) with a suitable palladium precursor (e.g., Pd₂(dba)₃) may be necessary.
Deprotection of the MOM Group
The MOM ether is a robust protecting group that is stable to the basic conditions of the Suzuki-Miyaura reaction but can be readily cleaved under acidic conditions.
References
- 1. 4-(Methoxymethoxy)phenylboronic acid | C8H11BO4 | CID 2762528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-Methoxy-2-methylphenyl)boronic acid | C8H11BO3 | CID 2773486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-METHOXY-2-METHYLPHENYLBORONIC ACID CAS#: 208399-66-0 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 4-Methoxy-2-methylphenylboronic acid [oakwoodchemical.com]
The Genesis of a Key Building Block: Discovery and History of (4-(Methoxymethoxy)-2-methylphenyl)boronic acid
(4-(Methoxymethoxy)-2-methylphenyl)boronic acid , a vital reagent in modern synthetic chemistry, has carved a niche for itself as a versatile building block, particularly in the pharmaceutical industry. Its strategic substitution pattern, featuring a methoxymethyl (MOM) ether protecting group and a methyl group ortho to the boronic acid functionality, offers unique advantages in the construction of complex molecular architectures. This in-depth guide explores the discovery, historical context, and synthetic evolution of this important compound, providing valuable insights for researchers, scientists, and professionals in drug development.
While the precise "discovery" of a single, non-naturally occurring chemical entity is often a gradual process of synthetic exploration rather than a singular event, the emergence of this compound in the scientific literature can be traced to its utility in Suzuki-Miyaura cross-coupling reactions. The development of this boronic acid is intrinsically linked to the broader evolution of boronic acids as indispensable tools in carbon-carbon bond formation.
The Rise of Boronic Acids and the Need for Functionalized Derivatives
The foundation for the importance of this compound was laid with the groundbreaking work on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction, which involves the coupling of an organoboron compound with an organohalide, revolutionized the way chemists could create complex organic molecules. As the applications of this reaction expanded, so did the demand for a diverse array of functionalized boronic acids.
Early research primarily focused on simple aryl and vinyl boronic acids. However, as synthetic targets became more intricate, the need for boronic acids bearing various functional groups and protecting groups became paramount. This necessity drove the development of compounds like this compound. The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl group, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the phenol. The ortho-methyl group, in turn, can influence the steric and electronic properties of the molecule, providing a handle for fine-tuning its reactivity and the properties of the final product.
A Plausible Inaugural Synthesis: An Analogous Approach
While a definitive first synthesis publication for this compound (CAS No. 1260374-05-7) remains elusive in readily available public literature, its synthesis can be confidently inferred from established methodologies for preparing structurally similar boronic acids. A common and well-documented approach for the synthesis of arylboronic acids involves the reaction of an aryl halide or a lithiated arene with a trialkyl borate followed by acidic hydrolysis.
A likely synthetic pathway for the initial preparation of this compound would begin with the protection of the hydroxyl group of 4-hydroxy-2-methyltoluene as a methoxymethyl ether. The resulting 1-(methoxymethoxy)-4-methyl-2-bromobenzene would then undergo metal-halogen exchange with an organolithium reagent, such as n-butyllithium, at low temperature to generate the corresponding aryllithium species. This highly reactive intermediate would then be quenched with a trialkyl borate, typically triisopropyl borate, to form the boronate ester. Subsequent acidic workup would then yield the desired this compound.
This general strategy is exemplified in a patent for the production of other substituted phenylboronic acids, which details the reaction of a substituted anisole with n-butyllithium and a borate ester to form the corresponding boronic acid. This underscores the prevalence and reliability of this synthetic route in the field.
Core Synthesis and Mechanism
The probable synthetic route to this compound is a testament to the power and predictability of organometallic chemistry. The key steps are outlined below:
Table 1: Key Reactants and Reagents
| Compound | Role |
| 4-Bromo-3-methylanisole | Starting Material (Analogous) |
| n-Butyllithium | Lithiating Agent |
| Triisopropyl borate | Boron Source |
| Hydrochloric Acid | for Hydrolysis |
Experimental Protocol (Analogous Synthesis)
A detailed, step-by-step methodology for a closely related compound, 4-Methoxy-2-methylphenylboronic acid, provides a blueprint for the synthesis of the title compound:
-
Lithiation: 4-bromo-3-methylanisole (as an analogous starting material) is dissolved in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., argon or nitrogen).
-
Metal-Halogen Exchange: A solution of n-butyllithium in hexanes is added dropwise to the cooled solution. The n-butyllithium undergoes metal-halogen exchange with the aryl bromide to generate the highly reactive aryllithium intermediate.
-
Borylation: Triisopropyl borate is then added to the reaction mixture. The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester.
-
Hydrolysis: The reaction is allowed to slowly warm to room temperature. An acidic workup, typically with aqueous hydrochloric acid, hydrolyzes the boronate ester to yield the final 4-methoxy-2-methylphenylboronic acid.
For the synthesis of this compound, the starting material would be 1-bromo-4-(methoxymethoxy)-2-methylbenzene.
Reaction Mechanism Visualization
Methodological & Application
Application Note: Suzuki Coupling Protocol Using (4-(Methoxymethoxy)-2-methylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Controlled C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[4][5][6]
This application note provides a detailed protocol for the use of a specialized organoboron reagent, (4-(Methoxymethoxy)-2-methylphenyl)boronic acid , in Suzuki coupling reactions. The methoxymethyl (MOM) protecting group on the phenol offers a strategic advantage, allowing for late-stage deprotection and further functionalization, a feature highly valued in multi-step synthetic campaigns. The methyl group provides steric influence that can direct the coupling outcome.
Reagents and Equipment
A successful Suzuki coupling reaction hinges on the careful selection and handling of high-purity reagents.
| Reagent | Purpose & Key Considerations | Typical Grade |
| This compound | The organoboron nucleophile. Purity is critical to avoid side reactions. | ≥95% |
| Aryl Halide (e.g., Aryl Bromide or Iodide) | The electrophilic coupling partner. Reactivity order: I > Br > Cl. | ≥98% |
| Palladium Catalyst | The heart of the catalytic cycle. Common choices include Pd(PPh₃)₄, Pd(dppf)Cl₂, or pre-catalysts like XPhos Pd G4.[7] | Varies by catalyst |
| Ligand (if not part of a pre-catalyst) | Stabilizes the palladium center and modulates its reactivity. Examples: PPh₃, SPhos, XPhos. | ≥98% |
| Base | Activates the boronic acid for transmetalation.[3][8] Common choices: K₂CO₃, K₃PO₄, Cs₂CO₃. | Anhydrous, ≥99% |
| Solvent | Solubilizes reactants and facilitates the reaction. Often a mixture of an organic solvent and water. Examples: Dioxane/H₂O, THF/H₂O, Toluene/EtOH/H₂O. | Anhydrous or degassed |
| Inert Gas | Prevents oxidation of the Pd(0) catalyst. | High-purity Argon or Nitrogen |
Essential Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction flasks and condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Syringes and needles for reagent transfer
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Purification system (e.g., flash column chromatography)
The Catalytic Cycle: A Mechanistic Overview
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving three key steps:[1][2][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step.[2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][8][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[9]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound [myskinrecipes.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of (4-(Methoxymethoxy)-2-methylphenyl)boronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Architectures
(4-(Methoxymethoxy)-2-methylphenyl)boronic acid is a specialized organoboron compound that has emerged as a valuable reagent in modern organic synthesis. Its unique structural features—a sterically hindered ortho-methyl group and a methoxymethyl (MOM) protected phenol—make it an important building block for the construction of complex biaryl and heteroaryl structures. These motifs are central to the development of pharmaceuticals, agrochemicals, and advanced materials. The boronic acid moiety serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The MOM ether provides a stable protecting group for the phenolic hydroxyl, which can be readily removed under acidic conditions in later synthetic stages. This guide provides detailed application notes and protocols for the effective use of this versatile reagent.
Physicochemical Properties and Handling
A clear understanding of the reagent's properties is crucial for its successful application and safe handling.
| Property | Value | Reference |
| CAS Number | 208399-66-0 | [1] |
| Molecular Formula | C₉H₁₃BO₄ | N/A |
| Molecular Weight | 196.01 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 169-174 °C | [1] |
| Storage | Store at room temperature | [1] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This powerful transformation allows for the formation of a C-C bond between the aryl group of the boronic acid and an aryl, vinyl, or alkyl halide or triflate.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X).
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[3]
-
Reductive Elimination: The two organic groups (Ar and Ar') are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Causality in Experimental Design for a Sterically Hindered Reagent
The ortho-methyl group in this compound introduces steric hindrance, which can slow down the transmetalation and reductive elimination steps. To overcome this, specific experimental conditions are chosen:
-
Catalyst Selection: Palladium catalysts bearing bulky, electron-rich phosphine ligands are often employed. Ligands such as tricyclohexylphosphine (PCy₃) or those from the Buchwald ligand family enhance the rate of both oxidative addition and reductive elimination, compensating for the steric bulk of the substrate.[4]
-
Base Selection: A moderately strong base is required to facilitate the formation of the borate complex for efficient transmetalation. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used. The choice of base can also influence the reaction rate and suppression of side reactions.
-
Solvent System: A mixture of an organic solvent and water is typical. The organic solvent (e.g., 1,4-dioxane, toluene, or DME) solubilizes the organic reagents and the catalyst, while water is necessary to dissolve the inorganic base. Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.
Application in Pharmaceutical Synthesis: The Case of Trametinib
Biaryl structures are prevalent in many pharmaceuticals. A key application area for this compound and its analogs is in the synthesis of kinase inhibitors, such as Trametinib, a MEK inhibitor used in cancer therapy. The core of Trametinib features a substituted biaryl linkage that can be constructed via a Suzuki-Miyaura coupling. While the exact synthesis may vary, a plausible route involves the coupling of a functionalized pyridine or pyrimidine halide with a boronic acid like the one discussed here.
A patent for the synthesis of a Trametinib key intermediate describes a cyclization reaction with N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.[5] The iodophenyl moiety is a prime handle for a Suzuki-Miyaura coupling with an appropriate boronic acid to construct the biaryl core.
Detailed Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.[6]
-
Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Deprotection of the MOM Ether
This protocol describes the removal of the methoxymethyl protecting group to reveal the free phenol.
Materials:
-
MOM-protected biaryl compound
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the MOM-protected biaryl compound in methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated HCl (a few drops) to the solution.[7]
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to afford the deprotected phenolic compound.
Conclusion
This compound is a highly effective reagent for the synthesis of sterically hindered biaryl compounds, which are of significant interest in medicinal chemistry and materials science. By understanding the principles of the Suzuki-Miyaura reaction and the role of the MOM protecting group, researchers can leverage this building block to construct complex molecular architectures efficiently. The protocols provided herein offer a solid foundation for the use of this reagent, with the understanding that optimization of reaction conditions may be necessary for specific substrates.
References
- 1. lookchem.com [lookchem.com]
- 2. youtube.com [youtube.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. [PDF] A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Strategic Utility of (4-(Methoxymethoxy)-2-methylphenyl)boronic Acid in Complex Molecule Synthesis
Introduction: A Versatile Building Block for Advanced Organic Synthesis
In the landscape of modern organic chemistry, the pursuit of molecular complexity with precision and efficiency is paramount. Arylboronic acids have emerged as indispensable tools in this endeavor, largely through their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among these, (4-(Methoxymethoxy)-2-methylphenyl)boronic acid stands out as a particularly valuable building block for the synthesis of intricate molecular architectures. The methoxymethoxy (MOM) protecting group offers a strategic advantage, masking a reactive phenol functionality that can be unveiled at a later synthetic stage. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile reagent. We will delve into its synthesis, physicochemical properties, and provide detailed protocols for its application in Suzuki-Miyaura cross-coupling and subsequent deprotection to reveal the parent phenol.
Physicochemical Properties and Handling
This compound is a white to off-white solid. While specific data for this compound is not widely published, its properties can be inferred from its structure and related analogs. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
| Property | Value | Source |
| Molecular Formula | C9H13BO4 | Calculated |
| Molecular Weight | 196.01 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred |
| Storage | Store in a cool, dry place away from moisture and oxidizing agents. | General laboratory practice |
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is not commonly detailed in commercial catalogs, necessitating a laboratory preparation. A logical and efficient two-step synthesis begins with the commercially available (4-hydroxy-2-methylphenyl)boronic acid.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of (4-hydroxy-2-methylphenyl)boronic acid
This protocol is adapted from a known procedure for the synthesis of hydroxyphenylboronic acids.[1]
Materials:
-
4-Bromo-2-methylphenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Protection of the phenol: In a round-bottom flask, dissolve 4-bromo-2-methylphenol (1.0 equiv) in anhydrous dichloromethane (DCM). Add imidazole (1.2 equiv) and TBDMSCl (1.1 equiv). Stir the reaction at room temperature until complete consumption of the starting material is observed by thin-layer chromatography (TLC). Wash the reaction mixture with water and brine, dry the organic layer over Na2SO4, and concentrate under reduced pressure to yield the TBDMS-protected phenol.
-
Grignard reagent formation: To a flame-dried, three-necked flask equipped with a condenser and a dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.5 equiv) and a crystal of iodine. Add a small portion of a solution of the TBDMS-protected 4-bromo-2-methylphenol (1.0 equiv) in anhydrous THF via the dropping funnel to initiate the reaction. Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 1-2 hours until the magnesium is consumed.
-
Borylation: Cool the Grignard reagent to -78 °C in a dry ice/acetone bath. Add triisopropyl borate (1.5 equiv) dropwise, maintaining the internal temperature below -60 °C.
-
Work-up and Hydrolysis: Allow the reaction mixture to warm slowly to room temperature and stir overnight. Quench the reaction by the slow addition of saturated aqueous NH4Cl. Add 1 M HCl to adjust the pH to acidic. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford (4-hydroxy-2-methylphenyl)boronic acid.
Protocol 2: MOM Protection of (4-hydroxy-2-methylphenyl)boronic acid
This protocol is a general method for the protection of phenolic hydroxyl groups as MOM ethers.[2][3]
Materials:
-
(4-hydroxy-2-methylphenyl)boronic acid
-
Chloromethyl methyl ether (MOM-Cl) or Dimethoxymethane
-
N,N-Diisopropylethylamine (DIPEA) or Sodium hydride (NaH)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (4-hydroxy-2-methylphenyl)boronic acid (1.0 equiv) in anhydrous DCM.
-
Base and Reagent Addition: Add DIPEA (2.0-3.0 equiv) to the solution. Cool the mixture to 0 °C and add MOM-Cl (1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction with saturated aqueous NaHCO3. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, and this compound is an excellent coupling partner for a wide range of aryl and heteroaryl halides or triflates.[4][5]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This is a general protocol that should be optimized for specific substrates.[6]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Triphenylphosphine (PPh3) or other suitable ligand
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
1,4-Dioxane and Water (solvent mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), and the ligand (e.g., PPh3, 4-10 mol%).
-
Reagent Addition: Add the base (e.g., K2CO3, 2.0-3.0 equiv) and the solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the MOM-protected biaryl product.
Deprotection of the MOM Group
The final step to reveal the versatile phenol functionality is the cleavage of the MOM ether. This is typically achieved under acidic conditions.[2]
Protocol 4: Acid-Catalyzed Deprotection of the MOM Group
Materials:
-
MOM-protected biaryl
-
Methanol or Tetrahydrofuran (THF)
-
Concentrated Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: Dissolve the MOM-protected biaryl (1.0 equiv) in methanol or THF.
-
Acid Addition: Add a catalytic amount of concentrated HCl (e.g., a few drops) or a solution of HCl in the reaction solvent.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with saturated aqueous NaHCO3. Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. The resulting crude phenol can be purified by column chromatography or recrystallization.
Conclusion: A Strategic Asset in Synthesis
This compound is a highly valuable and strategic building block for the synthesis of complex molecules. Its utility lies not only in its ability to participate in robust C-C bond-forming reactions but also in the latent reactivity of the MOM-protected phenol. This allows for late-stage functionalization, a critical advantage in the synthesis of natural products, pharmaceuticals, and advanced materials. The protocols provided herein offer a comprehensive guide to the synthesis and application of this important reagent, empowering researchers to unlock new synthetic possibilities.
References
- 1. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. This compound [myskinrecipes.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. youtube.com [youtube.com]
Application Note: A Guide to Suzuki-Miyaura Cross-Coupling with (4-(Methoxymethoxy)-2-methylphenyl)boronic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a comprehensive guide for researchers utilizing a specific, sterically hindered building block: (4-(Methoxymethoxy)-2-methylphenyl)boronic acid. This reagent is valuable for introducing a protected phenol moiety, yet its ortho-methyl group presents significant steric challenges that can impede reaction efficiency.[2] We will delve into the mechanistic nuances, provide optimized protocols, and offer a systematic troubleshooting guide to empower scientists in pharmaceutical and materials science to successfully employ this versatile reagent.
Reaction Principle and Mechanistic Considerations
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[1][3] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
For this compound, the ortho-methyl group poses a significant steric barrier. This hindrance primarily affects the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. This step often becomes rate-limiting, leading to low yields or failed reactions if the catalytic system is not properly chosen.[2]
Key Challenges & Side Reactions:
-
Steric Hindrance: The primary obstacle, requiring specialized, bulky ligands to facilitate the approach of the boronic acid to the palladium complex.[2][6]
-
Protodeboronation: A common side reaction where the boronic acid group is replaced by a hydrogen atom. This is often promoted by excessive heat, prolonged reaction times, or an inappropriate choice of base.[7][8]
-
Homocoupling: The coupling of two boronic acid molecules, which can be promoted by the presence of oxygen or if the palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species.[3]
Optimization of Reaction Parameters
A systematic approach to selecting the catalyst, ligand, base, and solvent is critical for success. Standard conditions, such as using Pd(PPh₃)₄, are often ineffective for sterically demanding substrates.[2]
Catalyst and Ligand Selection
The choice of ligand is the most critical factor for overcoming steric hindrance. Bulky, electron-rich monophosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbenes (NHCs) are highly recommended. These ligands create a more reactive, coordinatively unsaturated palladium(0) species that accelerates both the oxidative addition and the crucial reductive elimination steps.[2]
| Catalyst/Precatalyst | Recommended Ligand | Typical Loading (mol%) | Rationale & Comments |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos , SPhos , RuPhos | 1-5% Pd, 2-10% Ligand | Buchwald ligands are the gold standard for hindered couplings, promoting fast reaction rates.[2] |
| Pd(dppf)Cl₂ | (Integral to complex) | 3-5% | While common, it can be less effective than Buchwald systems for severely hindered substrates. |
| (IPr)Pd(allyl)Cl | (Integral to complex) | 2-5% | N-Heterocyclic Carbene (NHC) precatalysts offer high stability and reactivity.[9] |
Base Selection
The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation. For hindered substrates, a moderately strong, non-nucleophilic base is often required to drive the reaction without promoting side reactions.
| Base | Equivalents | Suitability & Comments |
| K₃PO₄ (Potassium Phosphate) | 2.0 - 3.0 | Highly Recommended. Often provides the best results for hindered systems. The presence of water can be beneficial.[2] |
| Cs₂CO₃ (Cesium Carbonate) | 2.0 - 3.0 | An excellent, though more expensive, alternative to K₃PO₄. Very effective in many cases.[4] |
| K₂CO₃ (Potassium Carbonate) | 2.0 - 3.0 | A standard base, but may be less effective for this specific substrate due to lower basicity.[10] |
| NaOtBu (Sodium tert-butoxide) | 2.0 - 3.0 | A very strong base that can be effective but may increase the risk of side reactions like protodeboronation.[6] |
Solvent and Temperature
Aprotic polar solvents are generally used. It is imperative to thoroughly degas the solvent before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[10]
-
Recommended Solvents: 1,4-Dioxane, Toluene, or 2-MeTHF, often with a small amount of water (e.g., a 4:1 to 10:1 ratio of organic solvent to water).[3]
-
Temperature: Typically ranges from 80 °C to 110 °C. Higher temperatures can accelerate the reaction but also increase the rate of catalyst decomposition and protodeboronation. Reaction progress should be monitored closely.
Detailed Experimental Protocols
General Protocol for Suzuki Coupling with an Aryl Bromide
This procedure provides a robust starting point for coupling this compound with a generic aryl bromide.
Figure 2: General experimental workflow for the Suzuki coupling protocol.
Step-by-Step Procedure:
-
Preparation: To a dry reaction vial, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent catalyst degradation.[5]
-
Solvent Addition: Add the previously degassed solvent mixture (e.g., 1,4-dioxane and water, 5:1 ratio) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the target temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress periodically by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine to remove the base and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.[5]
Microwave-Assisted Protocol
For rapid optimization and synthesis, microwave irradiation can significantly shorten reaction times.
-
Combine reagents, base, and catalyst in a microwave-safe reaction vial as described above.
-
Add the degassed solvent and seal the vial securely with the appropriate cap.
-
Place the vial in the microwave reactor.
-
Heat the reaction to a higher temperature (e.g., 120-140 °C) for a shorter duration (e.g., 15-45 minutes).[11]
-
After cooling, perform the work-up and purification as described in the general protocol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective catalyst/ligand system for the hindered substrate.[2]2. Catalyst deactivation due to oxygen.[10]3. Insufficiently active base or temperature. | 1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos). Increase catalyst loading slightly.2. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.3. Use a stronger base (K₃PO₄ or Cs₂CO₃) and increase the temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Reaction run for too long or at too high a temperature.[7]2. Boronic acid instability under the reaction conditions. | 1. Monitor the reaction closely and stop it as soon as the starting material is consumed. Attempt the reaction at a lower temperature.2. Use a slight excess of the boronic acid (e.g., 1.5 equiv.) to compensate for degradation. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.[3]2. Inefficient reduction of Pd(II) precatalyst to Pd(0). | 1. Improve the degassing procedure for the solvent and ensure a proper inert atmosphere.2. If using a Pd(II) source, ensure the ligand can facilitate its reduction. Alternatively, use a Pd(0) source like Pd₂(dba)₃. |
| Formation of Palladium Black | 1. Catalyst decomposition or aggregation.[12]2. Ligand degradation at high temperatures. | 1. Ensure the correct ligand-to-palladium ratio is used (typically 2:1 or greater for monophosphine ligands).2. Check the thermal stability of the chosen ligand or switch to a more robust one (e.g., an NHC-based system). |
Conclusion
The successful application of this compound in Suzuki-Miyaura cross-coupling is highly achievable but requires careful consideration of its inherent steric hindrance. The key to high yields lies in moving beyond standard protocols and employing catalyst systems specifically designed for challenging substrates. By selecting bulky, electron-rich ligands such as SPhos or XPhos in combination with an appropriate base like K₃PO₄ and maintaining a scrupulously inert atmosphere, researchers can effectively mitigate common failure modes and harness the full synthetic potential of this valuable building block.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes: Strategic Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling with (4-(Methoxymethoxy)-2-methylphenyl)boronic acid
Introduction: The Architectural Significance of Biaryls
The biaryl motif is a privileged structure in modern chemistry, forming the core backbone of numerous pharmaceuticals, agrochemicals, and advanced functional materials.[1][2] Its prevalence stems from the unique stereochemical and electronic properties conferred by the C(sp²)-C(sp²) bond, which dictates the spatial arrangement of the two aromatic rings. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for constructing this bond, celebrated for its mild conditions, exceptional functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[1][3][4]
This guide focuses on a specialized building block, (4-(Methoxymethoxy)-2-methylphenyl)boronic acid . This reagent is strategically designed for complex syntheses where control over functionality and stereochemistry is paramount. The methoxymethoxy (MOM) group serves as a robust protecting group for a phenolic hydroxyl, while the ortho-methyl substituent introduces steric influence that can be exploited to control conformation or induce axial chirality (atropisomerism) in the final biaryl product.[5][6] We will explore the mechanistic underpinnings, provide field-tested protocols, and discuss the strategic advantages of employing this reagent in multi-step organic synthesis.
Mechanistic Rationale: A Self-Validating System
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling operates via a palladium-catalyzed cycle that ensures high fidelity and yield when conditions are correctly managed.
The Palladium Catalytic Cycle
The reaction proceeds through three fundamental, sequential steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4][7] Each step has specific requirements that dictate the choice of catalyst, base, and solvent.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. This is often the rate-determining step of the cycle.[8]
-
Transmetalation: The organoboron species, activated by a base to form a more nucleophilic boronate complex, transfers its aryl group to the palladium(II) center.[4][9]
-
Reductive Elimination: The two organic ligands on the palladium center couple, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Strategic Role of this compound
-
The MOM Protecting Group: Phenols can be acidic enough to interfere with the basic conditions of the Suzuki coupling or coordinate to the palladium catalyst, inhibiting its activity. The methoxymethoxy (MOM) ether is an ideal protecting group in this context. It is stable to the basic and nucleophilic conditions of the coupling reaction but can be readily cleaved under mild acidic conditions post-coupling to unmask the highly valuable phenol functionality.
-
The Ortho-Methyl Group: The methyl group at the C2 position exerts significant steric hindrance. This influences the reaction in two ways:
-
It can slow the rate of transmetalation, sometimes requiring more reactive catalysts or harsher conditions.
-
Crucially, it restricts the rotation around the newly formed biaryl bond. This steric barrier is a key design element for the synthesis of atropisomers—axially chiral molecules that are of increasing interest in asymmetric catalysis and drug design.[5][6]
-
Experimental Protocols and Workflow
The following protocols are designed to be robust starting points. Optimization for specific substrates is highly recommended.
Workflow Overview
The synthesis is a two-stage process: the C-C bond formation followed by the deprotection to reveal the final product.
Caption: Two-stage workflow for biaryl phenol synthesis.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous Sodium Sulfate, Ethyl Acetate, Brine
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (0.03 equiv), and base (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl halide.
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and then brine.
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the MOM-protected biaryl product.[8]
Protocol 2: MOM Group Deprotection
This protocol describes the acidic cleavage of the MOM ether to yield the final biaryl phenol.
Materials:
-
MOM-Protected Biaryl (from Protocol 1) (1.0 equiv)
-
Hydrochloric Acid (e.g., 2M HCl in Methanol or Dioxane)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate, Brine, Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: Dissolve the MOM-protected biaryl in a suitable solvent like methanol or THF in a round-bottom flask.
-
Acid Addition: Add the acidic solution (e.g., 2M HCl in methanol, 5-10 equiv) dropwise at room temperature.
-
Reaction Execution: Stir the mixture at room temperature.
-
Monitoring: Monitor the deprotection by TLC until the starting material is no longer visible (typically 1-4 hours).
-
Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Extract the mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If necessary, purify the crude phenol by flash column chromatography.[11]
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, base, and solvent is critical for success and depends heavily on the electronic and steric properties of the aryl halide coupling partner. The following table provides a summary of common conditions that serve as a starting point for optimization.
| Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.5) | Dioxane / H₂O | 90 | 85-95% |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ (2.0) | Toluene / H₂O | 100 | 80-90% |
| 2-Bromopyridine | Pd₂(dba)₃ (1.5%) + SPhos (3%) | K₃PO₄ (3.0) | 1,4-Dioxane | 110 | 70-85% |
| 4-Chlorotoluene | Buchwald Precatalyst (e.g., XPhos-Pd-G3) (2%) | K₃PO₄ (3.0) | t-BuOH / H₂O | 110 | 65-80% |
Conclusion and Future Applications
This compound is a highly versatile and strategic reagent for the synthesis of complex biaryls. The orthogonal protecting group strategy allows for the construction of the core biaryl skeleton while preserving a hydroxyl group for subsequent functionalization. This is particularly valuable in drug discovery, where the resulting 2'-methyl-biphenyl-4-ol scaffold can be elaborated to explore structure-activity relationships (SAR).[12] The inherent steric properties of the ortho-methyl group also provide a direct route to axially chiral compounds, a field of growing importance. The protocols and data presented herein offer a robust foundation for researchers to confidently incorporate this powerful building block into their synthetic programs.
References
- 1. fiveable.me [fiveable.me]
- 2. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of the MOM Group in (4-(Methoxymethoxy)-2-methylphenyl)boronic acid
Introduction: Navigating the Orthogonal Landscape of Phenol and Boronic Acid Functionalities
In the intricate landscape of multi-step organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials, the strategic use of protecting groups is paramount. The methoxymethyl (MOM) ether stands as a robust and versatile protecting group for phenols, prized for its stability across a wide array of reaction conditions, including those involving strong bases and organometallic reagents.[1][2] However, the inherent stability of the MOM group necessitates acidic conditions for its removal, a requirement that can present significant challenges when other acid-sensitive functionalities are present in the molecule.[3][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selective deprotection of the MOM group in (4-(Methoxymethoxy)-2-methylphenyl)boronic acid to yield (4-hydroxy-2-methylphenyl)boronic acid. The presence of the boronic acid moiety introduces a critical consideration: its potential for protodeboronation under harsh acidic conditions.[5][6] Therefore, the selection of a deprotection strategy must be carefully considered to ensure high yields of the desired product while preserving the integrity of the crucial boronic acid functional group.
This document will explore the mechanistic underpinnings of various deprotection protocols, from classical acidic hydrolysis to milder, more chemoselective Lewis acid-mediated methods. By understanding the causality behind experimental choices, researchers can confidently select and execute the optimal procedure for their specific synthetic needs.
Core Challenge: Balancing Acetal Lability with Boronic Acid Stability
The primary challenge in the deprotection of this compound lies in the delicate balance between the conditions required to cleave the acetal linkage of the MOM ether and those that might compromise the stability of the C–B bond of the arylboronic acid.
Arylboronic acids are generally stable compounds; however, they are susceptible to protodeboronation, the cleavage of the carbon-boron bond, under strongly acidic conditions.[5][6] This undesired side reaction leads to the formation of the corresponding arene (in this case, 3-methylphenol), thereby reducing the yield of the target (4-hydroxy-2-methylphenyl)boronic acid. The electron-donating nature of the hydroxyl and methyl groups on the aromatic ring can further influence the rate of both the desired deprotection and the potential protodeboronation.
Therefore, an ideal deprotection protocol should be sufficiently acidic to efficiently cleave the MOM ether but mild enough to leave the boronic acid group intact. This necessitates a careful selection of reagents, solvents, and reaction temperatures.
Deprotection Strategies and Mechanistic Insights
Several methods can be employed for the deprotection of MOM ethers. The choice of method will depend on the overall sensitivity of the substrate and the desired balance between reaction rate and selectivity.
Classical Acidic Hydrolysis
The most common method for MOM group removal is acid-catalyzed hydrolysis.[3][4] The reaction proceeds via protonation of one of the ether oxygens, followed by cleavage of the C-O bond to form a resonance-stabilized oxonium ion and the free phenol. Subsequent reaction with water regenerates the alcohol and produces formaldehyde and methanol as byproducts.
Mechanism of Acid-Catalyzed MOM Deprotection
Caption: Acid-catalyzed deprotection of a MOM ether.
Commonly used acid systems include:
-
Hydrochloric Acid (HCl) in Methanol (MeOH) or Tetrahydrofuran (THF): This is a widely used and effective method.[7] However, the concentration of HCl and the reaction temperature must be carefully controlled to minimize protodeboronation.
-
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): TFA is a stronger acid than HCl and can often effect deprotection at lower temperatures.[4] A typical procedure involves a solution of TFA in DCM.
While effective, these methods carry a higher risk of degrading the boronic acid functionality, especially with prolonged reaction times or elevated temperatures.
Milder, Chemoselective Lewis Acid-Mediated Deprotection
For substrates sensitive to strong Brønsted acids, Lewis acid-mediated methods offer a milder and more chemoselective alternative.[8][9] These methods often proceed under neutral or near-neutral conditions, thereby preserving the integrity of the boronic acid.
A particularly promising method involves the use of Trimethylsilyl Triflate (TMSOTf) in the presence of 2,2'-bipyridyl .[3][10] This system has been shown to be highly effective for the deprotection of aromatic MOM ethers under mild conditions.[3] The proposed mechanism involves the formation of a complex between TMSOTf and 2,2'-bipyridyl, which then activates the MOM ether for cleavage.
Experimental Workflow for MOM Deprotection
Caption: General experimental workflow for MOM deprotection.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific reaction scale and available laboratory equipment. It is crucial to monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Deprotection using Hydrochloric Acid in Methanol
This protocol is a standard method but requires careful monitoring to prevent degradation of the boronic acid.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (approximately 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated HCl (e.g., 1-2 equivalents, or a few drops) to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude (4-hydroxy-2-methylphenyl)boronic acid.
-
Purify the crude product as described in the "Purification and Characterization" section below.
Protocol 2: Mild Deprotection using TMSOTf and 2,2'-Bipyridyl
This protocol is recommended for its mildness and high chemoselectivity, which is particularly advantageous for preserving the boronic acid group.[3]
Materials:
-
This compound
-
Acetonitrile (CH₃CN), anhydrous
-
2,2'-Bipyridyl
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Syringes
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and 2,2'-bipyridyl (3.0 eq).
-
Add anhydrous acetonitrile (to make an approximately 0.1 M solution of the starting material).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TMSOTf (2.0 eq) dropwise via syringe to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC. The reaction time can vary from 1 to 12 hours.
-
Upon completion, add water to the reaction mixture and continue stirring at room temperature until the intermediate silyl ether is fully hydrolyzed to the phenol (monitor by TLC).
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as described in the "Purification and Characterization" section.
Data Presentation: Comparison of Deprotection Methods
| Method | Reagents | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Key Advantages | Potential Issues |
| Acidic Hydrolysis | HCl | MeOH | 0 - RT | 1 - 4 hours | 70-90% | Readily available and inexpensive reagents. | Risk of protodeboronation, requires careful monitoring. |
| Acidic Hydrolysis | TFA | DCM | 0 - RT | 1 - 12 hours | 75-95% | Effective for more stubborn MOM ethers. | Strong acid can cause degradation of sensitive substrates. |
| Lewis Acid | TMSOTf, 2,2'-Bipyridyl | CH₃CN | 0 - RT | 1 - 12 hours | 85-98% | Mild and highly chemoselective, preserves acid-sensitive groups. | Reagents are more expensive and require anhydrous conditions. |
Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Purification and Characterization
Purification of the final product, (4-hydroxy-2-methylphenyl)boronic acid, can be challenging due to its polarity and the tendency of boronic acids to form trimeric anhydrides (boroxines) upon dehydration.[1]
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying boronic acids. A suitable solvent system might include ethyl acetate/hexanes or water.
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., 1M NaOH).[11] The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification (e.g., with 1M HCl) and extraction of the pure boronic acid into an organic solvent like ethyl acetate.[2][11]
-
Column Chromatography: While possible, chromatography of boronic acids on silica gel can be problematic due to their polarity and potential for decomposition on the stationary phase. If chromatography is necessary, using a less polar eluent system and minimizing the time the compound spends on the column is recommended.[1]
Characterization:
The identity and purity of the starting material and the final product should be confirmed by standard analytical techniques.
-
This compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 8.0 Hz, 1H), 7.05 (d, J = 2.4 Hz, 1H), 6.95 (dd, J = 8.0, 2.4 Hz, 1H), 5.20 (s, 2H), 3.50 (s, 3H), 2.55 (s, 3H).
-
-
(4-hydroxy-2-methylphenyl)boronic acid:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 9.28 (s, 1H), 7.70 (d, J = 9.0 Hz, 1H), 6.56-6.52 (m, 2H), 2.55 (s, 3H).[12]
-
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the deprotection is sluggish, a slight increase in temperature or the addition of more acid (for Protocol 1) may be necessary. However, proceed with caution to avoid protodeboronation. For Protocol 2, ensure that all reagents and solvents are strictly anhydrous, as moisture can deactivate the Lewis acid.
-
Protodeboronation: If significant amounts of 3-methylphenol are observed as a byproduct, the reaction conditions are too harsh. Switch to a milder method (e.g., from Protocol 1 to Protocol 2) or decrease the reaction temperature and time.
-
Formation of Boroxines: During workup and storage, boronic acids can dehydrate to form boroxines. This is a reversible process, and the boronic acid can often be regenerated by dissolving the sample in a solvent mixture containing water.[13]
-
Purification Difficulties: If recrystallization is unsuccessful, the acid-base extraction method is a robust alternative for purification. When performing column chromatography, consider pre-treating the silica gel with a small amount of acid or using neutral alumina to minimize decomposition.[1]
Conclusion
The selective deprotection of the MOM group in this compound is a critical transformation that requires a careful and considered approach. While traditional acidic hydrolysis methods are viable, they carry an inherent risk of protodeboronation. For substrates where the integrity of the boronic acid is paramount, milder, chemoselective methods, such as the use of TMSOTf and 2,2'-bipyridyl, are highly recommended. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently navigate this deprotection, ensuring high yields of the desired (4-hydroxy-2-methylphenyl)boronic acid, a valuable building block for further synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 3. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. (4-Hydroxy-2-methyl)phenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 13. jocpr.com [jocpr.com]
Application Notes and Protocols: Mastering Cross-Coupling Reactions with (4-(Methoxymethoxy)-2-methylphenyl)boronic Acid
Introduction: Navigating Steric Hindrance and Protected Functionality
(4-(Methoxymethoxy)-2-methylphenyl)boronic acid is a pivotal building block in modern organic synthesis, particularly within medicinal chemistry and drug development.[1][2][3] Its structure presents a unique combination of features: a methoxymethyl (MOM) protected phenol, which allows for late-stage deprotection to reveal a valuable hydroxyl group, and an ortho-methyl substituent. This substitution pattern is frequently found in biologically active molecules but introduces significant steric hindrance around the boronic acid moiety.
This steric bulk poses a considerable challenge for standard Suzuki-Miyaura cross-coupling conditions. The ortho-methyl group can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle, leading to low yields, slow reaction times, and increased side reactions like protodeboronation.[4][5] Therefore, achieving high-efficiency coupling requires carefully selected, highly active catalyst systems capable of overcoming this steric barrier.
These application notes provide a comprehensive guide for researchers, detailing robust catalyst systems and step-by-step protocols for the successful cross-coupling of this compound with various aryl and heteroaryl halides. We will delve into the rationale behind catalyst selection, provide detailed experimental workflows, and address post-coupling manipulations, such as the critical deprotection of the MOM group.
The Core Challenge: Catalyst Selection for Hindered Substrates
The success of a Suzuki-Miyaura coupling involving a sterically demanding partner hinges almost entirely on the catalyst system—specifically, the interplay between the palladium precursor and, most importantly, the supporting ligand.
Palladium Precursors
Standard palladium sources are generally effective. The choice often depends on air stability, cost, and ease of handling. Common options include:
-
Palladium(II) Acetate (Pd(OAc)₂): A versatile and common precursor that is reduced in situ to the active Pd(0) species.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): An air-stable Pd(0) source that often provides high catalytic activity.[4][6][7]
Ligand Selection: The Key to Overcoming Steric Clash
The ligand stabilizes the palladium center and modulates its reactivity. For sterically hindered substrates like this compound, the ligand must be both bulky and electron-rich.
-
Rationale: A bulky ligand promotes the formation of a monoligated palladium species, which is more reactive.[7] Its steric profile also facilitates the final, often rate-limiting, reductive elimination step to release the biaryl product. Strong electron-donating properties enhance the rate of the initial oxidative addition of the palladium into the aryl halide C-X bond.[8]
Highly effective ligand classes for this purpose include:
-
Bulky, Electron-Rich Monophosphine Ligands (Buchwald Ligands): This class is arguably the gold standard for challenging couplings. Ligands like SPhos, XPhos, and RuPhos provide the ideal combination of steric bulk and electron-donating character to drive the reaction to completion.[9]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful electron donors with tunable steric properties. They form very stable complexes with palladium and can be highly effective in coupling hindered substrates.[8]
-
Specialized P,O-Ligands: Certain chelating ligands containing both phosphorus and oxygen donors have also demonstrated high efficacy in Suzuki reactions involving challenging substrates like aryl chlorides.[6][10]
The choice of base and solvent is also critical and is interdependent with the catalyst system. A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often preferred, used in conjunction with solvents such as toluene, 1,4-dioxane, or THF, frequently with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.[11][12]
Visualizing the Catalytic Pathway
Understanding the mechanism is key to troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 10. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Side reactions of (4-(Methoxymethoxy)-2-methylphenyl)boronic acid in cross-coupling
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: (4-(Methoxymethoxy)-2-methylphenyl)boronic acid
Welcome to the technical support hub for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this sterically hindered and electronically distinct reagent in cross-coupling reactions. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the chemistry behind it. This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common side reactions and optimize your synthetic outcomes.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses the most frequently encountered challenges during cross-coupling reactions with this compound.
Q1: My primary byproduct is 1-methoxy-3-(methoxymethoxy)benzene. What is causing this significant protodeboronation and how can I prevent it?
A1: Understanding the Mechanism and Mitigation.
The formation of 1-methoxy-3-(methoxymethoxy)benzene is a classic case of protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] This process is often a major pathway for yield loss, especially with electron-rich or sterically hindered arylboronic acids.
Causality:
-
Aqueous Conditions: The reaction involves the protonolysis of the boronic acid. Water, often present as a co-solvent in Suzuki-Miyaura reactions, is a common proton source.[1]
-
Base and pH: The reaction can be catalyzed by both acid and base.[1][2] Under the basic conditions typical for Suzuki coupling, the boronic acid forms a more reactive boronate anion ([ArB(OH)₃]⁻), which can then be protonated by water in a rate-limiting step.[1][3]
-
Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.
Solutions & Protocols:
-
Use of Boronate Esters or Trifluoroborates: The most robust solution is to replace the boronic acid with a more stable derivative.
-
Pinacol Esters (Ar-Bpin): These are significantly more stable towards protodeboronation as the bulky pinacol group sterically shields the boron center from water.[3]
-
Potassium Aryltrifluoroborates (Ar-BF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation. They slowly release the boronic acid under the basic reaction conditions.[4]
-
-
Minimize Water Content: If using the boronic acid is necessary, reducing the amount of water can suppress this side reaction.
-
Anhydrous Conditions: While challenging for standard Suzuki protocols, using anhydrous solvents with bases like TMSOK can be effective, though these conditions are sensitive.[5]
-
Solvent Systems: Use a solvent system with minimal water (e.g., Toluene/EtOH/H₂O with a lower water ratio) or a less polar aprotic solvent like dioxane.
-
-
Rigorous Degassing: While primarily to prevent oxidative homocoupling, removing dissolved oxygen also helps maintain the integrity of the catalytic system, which can indirectly impact side reactions.
-
Choice of Base: Use milder, non-hydroxide bases.
-
Recommended: K₃PO₄ or K₂CO₃ are often superior to NaOH or KOH in minimizing protodeboronation. Finely powdered potassium fluoride (KF) can also be effective, especially if base-labile groups are present.[6]
-
Q2: I'm observing a significant amount of the symmetrical biaryl, 2,2'-bis(methoxymethoxy)-6,6'-dimethylbiphenyl. What causes this homocoupling and what are the mitigation strategies?
A2: Identifying the Cause and Implementing Preventative Measures.
The formation of the symmetrical biaryl is a result of the homocoupling of your boronic acid. This side reaction can be catalyzed by either the palladium catalyst or trace copper contaminants and is often promoted by the presence of oxygen.[7][8][9]
Causality:
-
Oxidative Homocoupling: Oxygen can oxidize the Pd(0) catalyst or react in the catalytic cycle, leading to the coupling of two boronic acid molecules. This is a common issue in many cross-coupling reactions.[9]
-
Copper Contamination: Even trace amounts of copper salts can efficiently catalyze the homocoupling of boronic acids under aerobic conditions.[7][10]
-
High Catalyst Loading/Decomposition: A high concentration of active Pd(0) or certain decomposition pathways can sometimes favor homocoupling over the desired cross-coupling.
Solutions & Protocols:
-
Strict Inert Atmosphere: This is the most critical factor.
-
Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[9] Alternatively, use the freeze-pump-thaw method for more sensitive reactions.
-
Procedure: Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Order of Reagent Addition: Adding the boronic acid last can sometimes minimize its exposure to conditions that favor homocoupling before the cross-coupling partner is engaged.
-
Recommended Protocol: Pre-heat a mixture of the palladium catalyst, ligand, base, and aryl halide in the degassed solvent for 10-15 minutes at 60-80°C. Then, add the boronic acid (as a solid or a solution in degassed solvent).[9]
-
-
Use High-Purity Reagents: Ensure your reagents and solvents are free from transition metal contaminants, particularly copper.
Q3: My MOM group is cleaving, leading to phenolic byproducts. Why is this happening under basic Suzuki conditions and how can I maintain its integrity?
A3: Protecting the Protector.
The Methoxymethoxy (MOM) group is an acetal, which is known to be labile under acidic conditions but generally stable to a wide range of basic and nucleophilic reagents.[11][12] Its cleavage under standard Suzuki conditions is unusual but can occur under specific circumstances.
Causality:
-
Hidden Acidity: While the bulk medium is basic, localized pockets of acidity can be generated. For instance, the hydrolysis of certain reagents or impurities could create a transiently acidic microenvironment.
-
Lewis Acidity: Some palladium or boron species could exhibit Lewis acidity, which can catalyze acetal cleavage, although this is less common.
-
Thermal Instability: At elevated temperatures (>100-110 °C) for prolonged periods, even seemingly stable protecting groups can begin to degrade.
-
Base-Promoted Elimination (Rare): In highly specific molecular contexts, a base-promoted elimination pathway could be possible, though it is not a typical reactivity pattern for MOM ethers.
Solutions & Protocols:
-
Temperature Control: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. For this substrate, starting around 80-90 °C is advisable.
-
Judicious Choice of Base: Stick to standard inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid potentially Lewis acidic combinations or exotic bases unless necessary.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Do not let the reaction run for an unnecessarily long time after completion, as this increases the likelihood of byproduct formation.
-
Alternative Protecting Groups: If MOM group cleavage remains an intractable issue across various conditions, consider a more robust protecting group for the phenol, such as a benzyl (Bn) or silyl ether (e.g., TBS), provided they are compatible with the rest of your synthesis.
Q4: My reaction is sluggish or stalls completely with significant starting material remaining. How can I improve the conversion for this sterically hindered substrate?
A4: Overcoming Steric Hindrance.
The ortho-methyl group on the boronic acid significantly increases steric bulk around the reaction center. This bulk impedes key steps in the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination, leading to slow reaction rates and low yields.[13][14]
Causality:
-
Slow Transmetalation: The transfer of the bulky aryl group from the boron atom to the palladium center is sterically hindered.
-
Difficult Reductive Elimination: The final step, where the two coupled groups are eliminated from the palladium to form the product, is also slowed by the steric clash of the ortho-substituent.
Solutions & Protocols:
-
Advanced Catalytic Systems: Standard catalysts like Pd(PPh₃)₄ are often ineffective. You must use a system designed for hindered substrates.
-
Buchwald Ligands: Employ bulky, electron-rich biarylphosphine ligands. Excellent choices include XPhos , SPhos , or RuPhos .[13] These ligands accelerate both oxidative addition and reductive elimination.
-
Palladium Precatalysts: Use modern, highly active palladium precatalysts such as XPhos Pd G3 or SPhos Pd G2 . These form the active Pd(0) species readily and are often more efficient than mixing Pd(OAc)₂ with a ligand.
-
-
Optimized Reaction Conditions:
-
Temperature: More forcing conditions are often required. Temperatures between 90-110 °C are common for hindered couplings.[13]
-
Solvent: A higher-boiling solvent like 1,4-dioxane (with water) or toluene is often necessary to reach the required temperatures.
-
Base: A strong base is often needed to facilitate the transmetalation step. K₃PO₄ is a good first choice, but Cs₂CO₃ can sometimes give better results for difficult couplings.
-
Visualizing Reaction Pathways
The following diagram illustrates the desired cross-coupling pathway versus the major undesired side reactions.
Caption: Key pathways in the cross-coupling of (4-MOM-2-Me-phenyl)boronic acid.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues.
Caption: A decision tree for troubleshooting common cross-coupling issues.
Recommended Starting Conditions
This table provides validated starting points for coupling this compound or its pinacol ester derivative with a typical aryl bromide.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Boron Reagent | (4-MOM-2-Me)Ar-B(OH)₂ (1.2-1.5 equiv) | Use a slight excess to drive the reaction. If protodeboronation is severe, switch to the pinacol ester (Ar-Bpin). |
| Aryl Halide | Ar'-Br (1.0 equiv) | Aryl bromides and iodides are generally effective. Chlorides will require more specialized conditions. |
| Pd Precatalyst | XPhos Pd G3 (1-2 mol%) | Highly active catalyst for sterically hindered substrates. Ensures efficient formation of the active Pd(0) species.[13] |
| Ligand | XPhos (1-2 mol% if not using a precatalyst) | The ligand is included in the G3 precatalyst. Add extra only if catalyst decomposition is suspected. |
| Base | K₃PO₄ (2.0-3.0 equiv) | Strong, non-nucleophilic base that effectively promotes transmetalation while minimizing side reactions.[13] |
| Solvent System | 1,4-Dioxane / H₂O (e.g., 5:1 to 10:1) | A high-boiling solvent is needed. The water is crucial for dissolving the base and facilitating the catalytic cycle.[13] |
| Temperature | 90 - 110 °C | Necessary to overcome the activation energy for this sterically demanding transformation.[13] |
| Atmosphere | Strict Argon or Nitrogen | Absolutely critical to prevent oxidative homocoupling and catalyst degradation.[9] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling for a Hindered Substrate
This protocol provides a robust method for coupling this compound with a generic aryl bromide, designed to minimize common side reactions.
-
Reagent Preparation:
-
To a reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
-
Inerting the Vessel:
-
Seal the vessel with a septum. Evacuate the vessel and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.
-
-
Solvent and Catalyst Addition:
-
Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a final concentration of 0.1-0.2 M with respect to the aryl bromide.[13]
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction vigorously for 4-16 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS analysis of a small, quenched aliquot.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate or CH₂Cl₂.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Cu(II)-Catalyzed Homocouplings of (Hetero)Arylboronic Acids with the Assistance of 2-O-Methyl-d-Glucopyranose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. adichemistry.com [adichemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from (4-(Methoxymethoxy)-2-methylphenyl)boronic acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-(Methoxymethoxy)-2-methylphenyl)boronic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of products derived from reactions involving this versatile reagent, most notably in Suzuki-Miyaura cross-coupling reactions. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Introduction: The Purification Challenge
This compound is a valuable building block in organic synthesis, prized for its role in constructing complex biaryl structures. However, its unique features—the acidic boronic acid moiety and the acid-labile methoxymethyl (MOM) protecting group—present specific challenges during product purification. A successful purification strategy hinges on effectively separating the desired product from a predictable cast of impurities, including unreacted starting materials, homocoupled byproducts, and products of unintended side reactions like protodeboronation or MOM cleavage. This guide is designed to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of products from reactions involving this compound.
Question 1: My final product is contaminated with unreacted this compound. How can I remove it?
Answer:
This is the most frequent purification challenge. The acidic nature of the boronic acid functional group is the key to its removal. Several methods can be employed, ranging from simple liquid-liquid extraction to more specialized chromatographic techniques.
Method 1: Aqueous Base Extraction (Most Common)
-
Principle: Boronic acids are weak Lewis acids that react with a base to form water-soluble boronate salts.[1][2] This allows for their selective removal from an organic solution containing the neutral desired product.
-
Protocol: Basic Aqueous Workup
-
Following the reaction, concentrate the mixture under reduced pressure to remove volatile organic solvents.
-
Redissolve the residue in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH) or sodium carbonate (Na2CO3).[3] Repeat the wash 2-3 times.
-
Expert Insight: Using a milder base like sodium bicarbonate (NaHCO3) is recommended if your product contains base-sensitive functional groups.
-
-
Combine the aqueous layers and re-extract once with the organic solvent to recover any co-dissolved product.
-
Combine all organic layers, wash with brine to remove residual water, dry over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate to yield the crude product, now free of the boronic acid starting material.
-
Method 2: Flash Column Chromatography
-
Principle: If the basic wash is insufficient or incompatible with your product, flash chromatography can be used. However, boronic acids can be problematic on standard silica gel, often leading to streaking and poor separation.[2][4]
-
Recommendations:
-
Solvent System: A polar solvent system, such as 5-10% methanol in DCM, is often required to elute the polar boronic acid.[3]
-
Stationary Phase:
-
Neutral Alumina: This can be a better choice than silica gel for separating acidic compounds, as it minimizes strong acidic interactions.[4]
-
Treated Silica Gel: Pre-treating the silica gel by preparing the slurry with a solvent system containing 0.5-1% triethylamine (NEt3) can neutralize acidic sites and improve separation. Alternatively, silica gel can be impregnated with boric acid to improve the chromatography of boronic esters, though this is less common for removing the free acid.[5]
-
-
Method 3: Specialized Derivatization/Scavenging
-
Principle: For particularly stubborn cases, the boronic acid can be selectively derivatized to facilitate its removal.
-
Diethanolamine Adduct Formation: Reacting the crude mixture with diethanolamine can form a crystalline adduct with the boronic acid, which often precipitates from nonpolar solvents like ether and can be removed by filtration.[2][6]
-
Sorbitol Extraction: Boronic acids bind to diols. An aqueous sorbitol solution can be used to selectively pull the boronic acid into the aqueous phase during an extraction.[6]
-
Question 2: I've observed an impurity with a higher molecular weight that I suspect is the homocoupled dimer of my boronic acid. How do I get rid of it?
Answer:
The homocoupling of boronic acids to form a symmetrical biaryl is a known side reaction in Suzuki couplings, often promoted by the presence of oxygen or excess palladium(II) species.[7][8]
-
Principle of Separation: The homocoupled byproduct, (4-(Methoxymethoxy)-2-methylphenyl)-(4'-(Methoxymethoxy)-2'-methylphenyl), is typically non-polar and highly symmetrical compared to the desired cross-coupled product. This difference in polarity is the basis for its removal by chromatography.
-
Purification Strategy: Flash Column Chromatography
-
TLC Analysis: Carefully analyze the crude mixture by Thin Layer Chromatography (TLC). The homocoupled product usually has a higher Rf value (is less polar) than the desired, often more functionalized, cross-coupled product.
-
Column Conditions: Use a standard silica gel column.
-
Eluent Selection: A non-polar to moderately polar solvent system is typically effective. Start with a low-polarity eluent (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (gradient elution). The homocoupled byproduct should elute before the desired product.
-
| Compound Type | Typical Polarity | Suggested Starting Eluent (Silica Gel) |
| Homocoupled Dimer | Low | 5-10% EtOAc in Hexanes |
| Desired Cross-Coupled Product | Medium | 20-50% EtOAc in Hexanes |
| Unreacted Boronic Acid | High | 5-10% MeOH in DCM |
Question 3: My analysis shows the MOM protecting group was cleaved during the reaction or workup. How can I prevent this and purify the desired MOM-protected product?
Answer:
The methoxymethyl (MOM) ether is an acetal, which is notoriously unstable under acidic conditions.[9] Accidental deprotection is a common issue if the reaction or workup exposes the material to acid.
-
Cause of Deprotection:
-
Acidic Workup: Using strong acids (e.g., HCl, H2SO4) to neutralize the reaction base will rapidly cleave the MOM group.
-
Silica Gel: Standard silica gel is acidic and can cause partial or complete deprotection of sensitive substrates during prolonged exposure on a column.[2]
-
-
Prevention and Purification Strategy:
-
Neutralize with Care: During the workup, use a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a similarly mild base for neutralization.
-
Chromatography Adjustments:
-
Minimize Contact Time: Run the column as quickly as is reasonable.
-
Use a Neutralized Eluent: Add ~1% triethylamine (NEt3) to your eluent system (e.g., Hexane/EtOAc) to neutralize the silica surface.
-
Switch to Alumina: Use a column packed with neutral alumina instead of silica gel.
-
-
Separating the Mixture: If deprotection has already occurred, you will have a mixture of the desired MOM-protected product and the corresponding free phenol. The phenol is significantly more polar. Flash chromatography using a gradient of ethyl acetate in hexanes will typically allow for a clean separation, with the MOM-protected product eluting first.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should anticipate in a Suzuki-Miyaura reaction with this compound?
The main reaction and its common side reactions are critical to understand for developing a purification strategy. Besides the desired cross-coupled product, you should look for:
-
Unreacted Boronic Acid: Often used in slight excess.
-
Homocoupled Boronic Acid: Dimerization of the boronic acid.[7]
-
Protodeboronation Product: Replacement of the C-B bond with a C-H bond, yielding 1-methoxymethoxy-2-methylbenzene. This is a well-known side reaction.[10] This byproduct is non-polar and easily separated by chromatography.
-
Dehalogenated Starting Material: If your coupling partner is an aryl halide, it can be reduced to the corresponding arene.[7]
Q2: What is the best general workflow for purifying my Suzuki-Miyaura reaction product?
A robust, multi-step workflow is the most reliable approach.
Q3: Can I use crystallization for purification instead of chromatography?
Yes, if your desired product is a stable, crystalline solid, recrystallization can be an excellent and scalable alternative to chromatography.[11]
-
Protocol: Trial Recrystallization
-
Dissolve a small sample of your crude product in a minimum amount of a hot solvent in which the product has high solubility but in which the impurities are either very soluble or insoluble (e.g., methanol, ethyl acetate).
-
If impurities remain undissolved, perform a hot filtration.
-
Slowly add a "poor" or "anti-solvent" (one in which your product is not very soluble, e.g., water or hexanes) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the hot "good" solvent to clarify.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.[11]
-
Assess purity via NMR, HPLC, or melting point analysis.
-
References
- 1. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Boronic acid - Wikipedia [en.wikipedia.org]
- 11. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Optimizing Suzuki Coupling of (4-(Methoxymethoxy)-2-methylphenyl)boronic acid
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of (4-(Methoxymethoxy)-2-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. The sterically hindered nature of the ortho-methyl group and the presence of the acid-sensitive methoxymethyl (MOM) ether present unique challenges that require careful consideration of reaction parameters. This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Catalyst System Selection & Loading
Question 1: I'm seeing low to no conversion in my reaction. What is the best initial catalyst system for coupling this sterically hindered boronic acid?
Answer: The primary challenge with this compound is its steric bulk, which can impede the crucial transmetalation step in the catalytic cycle.[1] For such substrates, standard catalysts like Pd(PPh₃)₄ may prove inefficient.[2]
My recommendation is to start with a more robust catalyst system known for its efficacy in coupling sterically demanding partners.[3][4] A combination of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand is often the most effective approach.
Recommended Starting Point:
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | These are common, reliable Pd(0) precursors that are readily available. |
| Ligand | SPhos or RuPhos | These Buchwald-type biaryl phosphine ligands are designed to accelerate both oxidative addition and reductive elimination, and are particularly effective for sterically hindered substrates.[5] |
| Initial Loading | 1-2 mol% Pd, Ligand:Pd ratio of 2:1 | This is a good starting point to ensure sufficient catalytic activity without excessive cost.[6] For particularly challenging couplings, increasing the loading to 5 mol% may be necessary.[6] |
Question 2: I've tried increasing the catalyst loading to 5 mol% with Pd(OAc)₂/SPhos, but my yield is still below 50%. What should I try next?
Answer: If a simple increase in catalyst loading doesn't improve the yield, it's time to consider the other components of the catalytic system and potential side reactions. The issue may not be the inherent activity of the catalyst, but rather its stability or inhibition.
Troubleshooting Steps:
-
Switch to a Pre-formed Catalyst: Consider using an air- and moisture-stable pre-catalyst like an SPhos palladacycle. These can offer improved reproducibility over generating the active catalyst in situ.[7]
-
Evaluate Ligand Choice: While SPhos is a strong starting point, other bulky phosphine ligands like P(t-Bu)₃ or PCy₃ have also shown success with hindered couplings.[3] It's worth screening a small panel of ligands.
-
Consider a "Ligandless" System (with caution): In some instances, a simple palladium salt like Pd(OAc)₂ with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be effective, especially in aqueous media.[7] However, this is generally more successful for less demanding substrates.
Section 2: The Critical Role of the Base and Solvent
Question 3: What is the best base for this coupling, and how much should I use? I've been using K₂CO₃ and getting inconsistent results.
Answer: The choice and amount of base are critical in Suzuki couplings. The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.[8][9][10] For sterically hindered boronic acids, a stronger base is often required to drive this equilibrium.[11]
Base Recommendations:
| Base | Strength | Typical Equivalents | Comments |
| K₃PO₄ | Strong | 2-3 | Often the best choice for hindered couplings. Its use in anhydrous conditions may require a small amount of water to be effective.[5] |
| Cs₂CO₃ | Strong | 2-3 | A good alternative to K₃PO₄, known for its high solubility in many organic solvents. |
| KOtBu | Very Strong | 2 | Can be very effective but may promote side reactions if not used carefully.[11] |
| K₂CO₃ | Moderate | 2-3 | Can be effective, but often less so for hindered substrates compared to stronger bases.[12] |
Question 4: My reaction is sluggish in THF. What other solvents should I consider?
Answer: Solvent choice influences catalyst solubility, reaction temperature, and the solubility of the base. For hindered couplings that require higher temperatures, a higher-boiling point solvent is often beneficial.
Solvent Screening Guide:
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Dioxane | 101 | Low | A very common and effective solvent for Suzuki couplings. Often used with water. |
| Toluene | 111 | Low | Good for higher temperature reactions. |
| DMF | 153 | High | Can be effective but can also lead to catalyst decomposition at high temperatures. |
| 2-MeTHF | 80 | Moderate | A greener alternative to THF with a higher boiling point. |
Pro-Tip: A biphasic solvent system, such as Dioxane/H₂O (e.g., 4:1 v/v), can be very effective. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[13]
Section 3: Addressing Side Reactions and Protecting Group Stability
Question 5: I'm observing a significant amount of a byproduct that appears to be 3-methyl-4-(methoxymethoxy)benzene. What is happening?
Answer: This byproduct is the result of protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen atom.[14] This is particularly prevalent with electron-rich or sterically hindered boronic acids and can be exacerbated by high temperatures and certain basic conditions.[14][15]
Workflow for Mitigating Protodeboronation:
Caption: Decision workflow for minimizing protodeboronation.
Explanation of Steps:
-
Lower Temperature: If the reaction kinetics allow, reducing the temperature can significantly slow down the rate of protodeboronation.
-
Weaker Base: While stronger bases are often needed for activation, they can also promote protonolysis. Bases like CsF can sometimes provide a better balance.[16]
-
Anhydrous Conditions: Water is often the proton source for this side reaction. Running the reaction under strictly anhydrous conditions can help, though this may negatively impact the solubility of some bases.[13]
-
Use a Boronic Ester: Converting the boronic acid to its pinacol ester derivative can increase its stability and reduce the rate of protodeboronation.[13]
-
Slow Addition: Adding the boronic acid slowly over the course of the reaction can keep its instantaneous concentration low, minimizing the opportunity for this side reaction to occur.[14]
Question 6: I'm concerned about the stability of the MOM protecting group under the reaction conditions. Could it be cleaving?
Answer: The MOM (methoxymethyl) ether is an acetal, which is generally stable to basic conditions but labile to acid.[17][18] Under standard Suzuki conditions with a carbonate or phosphate base, the MOM group should be stable. However, issues can arise.
Potential Causes for MOM Group Cleavage:
-
Acidic Impurities: If any of your reagents or solvents contain acidic impurities, this could lead to cleavage. Ensure all materials are of high purity.
-
Lewis Acidity: In some cases, the boronic acid itself or boron-containing byproducts can act as Lewis acids, potentially catalyzing the removal of the MOM group, although this is less common.
-
Hydrolysis during Workup: The most likely point of cleavage is during an acidic aqueous workup. To avoid this, use a neutral or slightly basic quench (e.g., saturated NaHCO₃ solution).
Experimental Protocol: Standard Suzuki Coupling of this compound
This protocol provides a robust starting point for your optimization efforts.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (2.5 equiv, finely ground)
-
Dioxane/H₂O (4:1 v/v, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle:
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling cycle. Understanding this process is fundamental to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. adichemistry.com [adichemistry.com]
- 18. academic.oup.com [academic.oup.com]
How to prevent homocoupling of (4-(Methoxymethoxy)-2-methylphenyl)boronic acid
Topic: Strategies to Prevent Homocoupling of (4-(Methoxymethoxy)-2-methylphenyl)boronic acid Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in synthetic chemistry. This guide focuses on a frequent and often frustrating side reaction in Suzuki-Miyaura cross-coupling: the homocoupling of boronic acids, with a specific focus on the sterically hindered and electron-rich this compound.
Homocoupling not only consumes your valuable starting material, reducing the yield of your desired biaryl product, but it also introduces a symmetrically-coupled dimer that can be challenging to separate during purification. Understanding the mechanistic origins of this side reaction is the first step toward its rational suppression. This guide provides a structured approach to diagnosing the root cause of homocoupling in your reaction and implementing effective, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanistic pathways that lead to boronic acid homocoupling?
A1: Homocoupling of boronic acids in Suzuki-Miyaura reactions is not a random event; it is driven by specific, competing catalytic cycles. The two primary culprits are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1]
-
Oxygen-Mediated Homocoupling: This is the most common pathway. The active Pd(0) catalyst, which is essential for the main Suzuki-Miyaura cycle, can be oxidized by dissolved oxygen in the reaction mixture to form a Pd(II) species.[2][3] This newly formed Pd(II) can then undergo two sequential transmetalations with your boronic acid, followed by reductive elimination to produce the homocoupled dimer and regenerate the Pd(0) catalyst. Crucially, this creates a parasitic catalytic cycle that consumes your boronic acid.[4][5][6]
-
Palladium(II) Precatalyst-Mediated Homocoupling: When you use a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must first be reduced in situ to the catalytically active Pd(0) state. One mechanism for this reduction is the stoichiometric reaction with two molecules of the boronic acid, which produces one molecule of the homocoupled dimer and one equivalent of Pd(0).[1][4][7] This is particularly problematic at the beginning of the reaction before the primary cross-coupling cycle is established.
The following diagram illustrates how these homocoupling pathways compete directly with the desired Suzuki-Miyaura cross-coupling cycle.
Troubleshooting Guide
Q2: I'm observing significant formation of the homocoupled dimer of this compound. What is my first step?
A2: A systematic approach is crucial. Before altering multiple parameters, follow a logical diagnostic workflow to isolate the cause. The most frequent and impactful cause is the presence of oxygen.
Q3: What is the most effective protocol for removing dissolved oxygen?
A3: Rigorous exclusion of oxygen is the single most effective measure to suppress homocoupling.[5] Simply running the reaction under a balloon of nitrogen or argon is often insufficient, as solvents can contain significant amounts of dissolved oxygen. Subsurface sparging is a highly effective and practical method.
Experimental Protocol: Deoxygenation by Subsurface Sparging
-
Setup: Assemble your reaction flask containing the boronic acid, aryl halide, base, and solvent. Equip the flask with a condenser and ensure it is connected to a gas manifold that can switch between an inert gas (e.g., nitrogen or argon) and a vacuum.
-
Inert Gas Inlet: Insert a long needle or glass pipette through a septum, ensuring its tip is submerged below the surface of the solvent mixture.
-
Sparging: Bubble the inert gas through the solution at a moderate rate for 20-30 minutes. This actively displaces dissolved oxygen.
-
Final Purge: After sparging, remove the needle from the liquid but keep it in the headspace. Perform 3-5 cycles of evacuating the flask headspace under vacuum and refilling with the inert gas.
-
Catalyst Addition: Only after this rigorous deoxygenation should you add the palladium catalyst and ligand. Maintain a positive pressure of inert gas throughout the reaction.
The impact of deoxygenation is not trivial, as demonstrated by quantitative studies.
| Dissolved Oxygen (ppm) | Homocoupling Product (%) |
| 3.3 | 0.18 |
| 2.2 | 0.18 |
| 0.5 | 0.071 |
| Table 1: Data adapted from a study demonstrating a direct correlation between lower dissolved oxygen levels and a significant reduction in homocoupling byproducts.[5][8] |
Q4: My reaction is rigorously deoxygenated, but homocoupling persists. Could my palladium source be the problem?
A4: Yes. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or Pd(dppf)Cl₂, you may be inadvertently promoting homocoupling as a pathway to generate the active Pd(0) catalyst.[1][4]
Recommendation: Switch to a Pd(0) source.
-
Preferred Pd(0) Sources: Pd(PPh₃)₄ or Pd₂(dba)₃ are excellent choices. These catalysts do not require a reductive activation step, thereby eliminating the initial burst of homocoupling that can occur with Pd(II) sources.[8] This ensures that the catalyst enters the desired Suzuki-Miyaura cycle directly upon addition to the reaction mixture.
Q5: Are there any chemical additives that can selectively suppress the homocoupling pathway?
A5: Yes, the addition of a mild reducing agent can be highly effective. The goal is to "scavenge" any stray Pd(II) species that form from oxidation without being so powerful that it interferes with the main catalytic cycle (e.g., by reducing the aryl halide).
Recommended Additive: Potassium Formate (HCOOK) Potassium formate has been demonstrated to be a remarkably effective additive for suppressing homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.[5][9]
Experimental Protocol: Use of Potassium Formate
-
Follow the rigorous deoxygenation protocol described in Q3.
-
To your reaction mixture containing the boronic acid, aryl halide, base, and solvent, add 1.1 to 1.5 equivalents of potassium formate (relative to the palladium catalyst).
-
Proceed with the addition of the palladium catalyst and run the reaction under a positive pressure of inert gas.
The effect of potassium formate is quantitatively significant and can often reduce the homocoupling byproduct to below detectable levels.
| Condition | Homocoupling Product (%) |
| Without Potassium Formate | ~0.5% - 1.5% |
| With Potassium Formate | < 0.1% |
| Table 2: Data from a study where the addition of potassium formate reproducibly suppressed the homocoupling byproduct to below 0.1%.[5][8] |
Q6: How do my choices of ligand and base affect homocoupling of an electron-rich, hindered substrate like this compound?
A6: The choice of ligand and base is critical, especially for a challenging substrate like yours. The ortho-methyl group provides steric hindrance, and the electron-donating MOM group can affect reactivity. The key is to accelerate the desired catalytic cycle so that it overwhelmingly outcompetes the side reactions.
Ligand Selection: The goal is to facilitate the rate-limiting steps of the desired Suzuki cycle—oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands excel at this.[8] For your specific substrate, which has an ortho-methyl group, a ligand that can accommodate this steric bulk is essential.
-
Recommendation: Use a Buchwald-type biaryl phosphine ligand like SPhos (Dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine). These ligands are designed to promote the coupling of sterically hindered substrates and are known to suppress side reactions by accelerating the reductive elimination step.[10][11]
Base Selection: The base plays a crucial role in activating the boronic acid by forming a more nucleophilic boronate "ate" complex.[12][13] While a strong base is often necessary, its choice can influence selectivity.
-
Recommendation: A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often a good starting point.[13][14] These bases are effective in promoting the reaction without being overly aggressive, which can sometimes lead to side reactions or degradation of sensitive functional groups like the MOM ether. The choice of base can be substrate-dependent, so screening may be necessary. In some cases, pre-heating the catalyst, base, and solvent for about 10 minutes at 60-80°C before adding the boronic acid has been suggested as a method to ensure the catalyst is in its active state before encountering the boronic acid, potentially reducing homocoupling.[2]
| Ligand Type | General Characteristics | Impact on Homocoupling |
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating | May permit more homocoupling, especially under non-ideal conditions. |
| Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) | Sterically demanding, strong σ-donors | Generally suppress homocoupling by accelerating the desired catalytic cycle.[8][11] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Can be very effective due to strong binding to palladium, stabilizing the active species.[8] |
| Table 3: A general comparison of ligand classes and their typical effect on suppressing homocoupling. |
Summary & Key Takeaways
Preventing the homocoupling of this compound is a matter of controlling the reaction environment to favor the desired Suzuki-Miyaura catalytic cycle over competing side reactions.
-
Oxygen is the Primary Enemy: The most critical step is the rigorous removal of dissolved oxygen via subsurface sparging.
-
Choose Your Catalyst Wisely: Start with a Pd(0) precatalyst like Pd₂(dba)₃ to avoid the initial homocoupling associated with the reduction of Pd(II) sources.
-
Use a Chemical Scavenger: The addition of a small amount of potassium formate can effectively eliminate residual Pd(II) species that cause homocoupling.
-
Accelerate the Main Cycle: Employ a bulky, electron-rich ligand such as SPhos in combination with a suitable base like K₃PO₄ to accelerate the desired cross-coupling, especially given the steric hindrance of your specific boronic acid.
By systematically implementing these strategies, you can significantly minimize the formation of the homocoupled dimer, leading to higher yields of your target molecule and a more straightforward purification process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: The Effect of Base on Suzuki Coupling with (4-(Methoxymethoxy)-2-methylphenyl)boronic acid
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the critical role of the base in the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the sterically hindered and electron-rich (4-(Methoxymethoxy)-2-methylphenyl)boronic acid. This guide is structured to provide actionable troubleshooting advice and answer frequently asked questions, empowering you to optimize your reaction conditions and achieve higher yields.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the Suzuki coupling of this compound.
Issue 1: Low or No Product Yield
Question: My Suzuki reaction with this compound is resulting in a low yield or failing completely. What are the likely causes related to the base?
Answer: Low conversion in Suzuki couplings, especially with sterically hindered and electron-rich boronic acids, often points to suboptimal base selection.[1] The base plays a crucial role in activating the boronic acid for the transmetalation step, which is frequently the rate-determining step in the catalytic cycle.[2][3]
Here's a systematic approach to troubleshooting:
-
Base Strength is Key: For sterically hindered boronic acids, stronger bases are often required to facilitate the formation of the reactive boronate species.[4] The electron-donating methoxymethoxy and methyl groups on your boronic acid increase electron density on the aromatic ring, which can enhance the rate of transmetalation.[5] However, the ortho-methyl group introduces significant steric hindrance, which can impede the approach of the boronic acid to the palladium center.[6][7] A stronger base can help overcome this kinetic barrier.
-
Inadequate Base Strength: If you are using a weak base like sodium bicarbonate (NaHCO₃) or even potassium carbonate (K₂CO₃), it may not be sufficient to promote the reaction efficiently.[8] Consider switching to a stronger base.
-
Screening a Range of Bases: A systematic screening of bases is the most effective way to identify the optimal conditions for your specific substrate combination.
Recommended Action: Base Screening Protocol
To optimize your reaction, perform a small-scale screen of the following bases. Ensure all other reaction parameters (catalyst, ligand, solvent, temperature, and stoichiometry) are kept constant.
| Entry | Base | Typical pKa of Conjugate Acid | Rationale for Use | Expected Outcome with this compound |
| 1 | K₃PO₄ | ~12.3 | A strong, non-nucleophilic base often effective for hindered substrates.[4] | High potential for good to excellent yields due to its sufficient basicity to overcome steric hindrance. |
| 2 | Cs₂CO₃ | ~10.3 | The large, soft cesium cation can enhance solubility and accelerate the reaction.[9] | Often provides superior results, particularly if solubility is a limiting factor. |
| 3 | K₂CO₃ | ~10.3 | A common and cost-effective base, but may be less effective for this hindered system.[8][10] | Moderate yields may be observed; a good baseline for comparison. |
| 4 | KOtBu | ~19 | A very strong base that can be highly effective but may also promote side reactions.[4] | Can lead to high yields but requires careful control to avoid decomposition of starting materials or products. |
Issue 2: Significant Protodeboronation Observed
Question: I am observing a significant amount of the protodeboronated side-product (1-methoxy-3-methyl-4-(methoxymethoxy)benzene). How can the choice of base help minimize this?
Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common and detrimental side reaction in Suzuki couplings.[11] It is often catalyzed by the base and can be exacerbated by high temperatures and the presence of water.[12] Electron-rich arylboronic acids, like the one you are using, can be particularly susceptible to this side reaction.[13]
Strategies to Mitigate Protodeboronation:
-
Use of Milder Bases: While a strong base is often needed for activation, an excessively strong base can accelerate protodeboronation. If you are using a very strong base like KOtBu and observing significant decomposition, consider switching to a slightly weaker but still effective base like K₃PO₄.
-
Anhydrous Conditions: The presence of water can facilitate protodeboronation. Using anhydrous solvents and bases can significantly reduce this side reaction.[8] Powdered, anhydrous K₃PO₄ or Cs₂CO₃ are excellent choices.
-
Fluoride-Based Bases: Bases like potassium fluoride (KF) or cesium fluoride (CsF) can be effective alternatives. The fluoride ion is thought to form a highly nucleophilic trifluoroborate species, which can facilitate transmetalation while being less prone to promoting protodeboronation under certain conditions.[14]
-
"Slow Release" Strategies: Consider converting your boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate.[11][15] These derivatives slowly release the active boronic acid into the reaction mixture, keeping its concentration low and minimizing the rate of protodeboronation.[15]
Issue 3: Homocoupling of the Boronic Acid
Question: My reaction mixture contains a significant amount of the homocoupled biaryl product derived from my boronic acid. What is the cause, and how can I prevent it?
Answer: The formation of a biaryl from the coupling of two boronic acid molecules is known as homocoupling. This side reaction is often promoted by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid molecules catalyzed by palladium.[16]
Preventing Homocoupling:
-
Rigorous Degassing: The most critical step to prevent homocoupling is the thorough removal of oxygen from your reaction mixture.[17] This can be achieved by sparging your solvent with an inert gas (argon or nitrogen) for an extended period (e.g., 30 minutes) before adding the catalyst.[10] Maintaining a positive pressure of inert gas throughout the reaction is also crucial.
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source, such as Pd₂(dba)₃, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂. Pd(II) pre-catalysts require an in-situ reduction to the active Pd(0) species, a process that can sometimes be accompanied by the homocoupling of the boronic acid.[16]
-
Base Choice: While less directly linked to homocoupling than oxygen, the choice of base can have an indirect effect. A base that promotes a rapid and efficient cross-coupling will naturally reduce the lifetime of the boronic acid in the reaction mixture, thereby minimizing the opportunity for side reactions like homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki coupling catalytic cycle?
A1: The base is essential for the transmetalation step of the Suzuki-Miyaura reaction.[18] It activates the organoboron compound, making it more nucleophilic and capable of transferring its organic group to the palladium center.[14] There are two primary proposed mechanisms for this activation[19][20]:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more reactive tetracoordinate "ate" complex (boronate).[20]
-
The Oxo-Palladium Pathway: The base (often a hydroxide) displaces the halide on the palladium(II) complex, forming a palladium-hydroxo species that then reacts with the neutral boronic acid.[20]
Q2: Why is a stronger base generally preferred for sterically hindered boronic acids like this compound?
A2: The ortho-methyl group in this compound creates steric hindrance around the boron atom. This steric bulk can slow down the transmetalation step by impeding the approach of the boronic acid to the palladium center. A stronger base more effectively generates the anionic boronate "ate" complex, which is more nucleophilic and can overcome the steric barrier more readily, thus accelerating the transmetalation rate and improving the overall reaction yield.[4][21]
Q3: Can organic bases be used for this type of Suzuki coupling?
A3: Yes, organic bases such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be used, but they are generally less effective than inorganic bases like carbonates and phosphates for Suzuki couplings.[3][9] In many cases, amine bases have been shown to be outperformed by oxygen-based inorganic bases.[9] For a challenging substrate like this compound, it is recommended to start with a screen of robust inorganic bases.
Q4: How does the cation of the base (e.g., K⁺ vs. Cs⁺) affect the reaction?
A4: The cation can have a significant impact, often referred to as the "cation effect." Cesium (Cs⁺) is a large, soft cation that can lead to more soluble carbonate and phosphate salts in organic solvents compared to their potassium (K⁺) or sodium (Na⁺) counterparts. This increased solubility can lead to a higher effective concentration of the base and accelerate the reaction.[4][9] For this reason, Cs₂CO₃ or CsF are often found to be superior bases in challenging Suzuki couplings.
Experimental Protocol: Optimized Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv.)
-
This compound (1.2 equiv.)
-
Anhydrous Potassium Phosphate (K₃PO₄) (2.0 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane with 10% water)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and anhydrous potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst and the phosphine ligand to the reaction vessel.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. benchchem.com [benchchem.com]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying (4-(Methoxymethoxy)-2-methylphenyl)boronic acid Reactions
Welcome to the technical support center for handling (4-(Methoxymethoxy)-2-methylphenyl)boronic acid and related organoboron compounds. This guide is designed for researchers, medicinal chemists, and process development scientists to effectively troubleshoot and resolve common issues related to the removal of boron-containing impurities from synthetic reaction mixtures.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific, practical problems encountered during the workup and purification of reactions involving this compound.
Q1: What are the primary boron-containing impurities I should expect in my crude reaction mixture?
A1: In reactions like the Suzuki-Miyaura coupling, the main boron-containing impurities are typically unreacted starting material, its dehydrated form, and byproducts from the workup.
-
Unreacted Boronic Acid: Excess or unconsumed this compound is a common impurity.
-
Boroxines (Anhydrides): Boronic acids are prone to dehydration, especially under anhydrous conditions or upon heating, to form cyclic trimeric anhydrides known as boroxines.[1][2][3] These species have different polarity and solubility compared to the parent boronic acid and can complicate chromatographic purification. Commercial boronic acids often contain varying amounts of the corresponding anhydride.[4]
-
Boronate Salts: During a basic aqueous workup, the boronic acid is deprotonated to form a water-soluble boronate salt (R-B(OH)₃⁻). While this is the basis for extractive removal, incomplete extraction can leave these salts as impurities.
Caption: Boronic acid impurity equilibrium pathways.
Q2: My standard aqueous workup with a basic wash isn't removing the boronic acid impurity effectively. What can I do?
A2: This is a frequent challenge, often arising from insufficient pH, unfavorable partitioning, or the nature of the organic solvent. Here are several strategies to enhance removal.
-
Increase the pH of the Aqueous Wash: Boronic acids have a pKa of around 9.[3] To ensure complete deprotonation to the more polar and water-soluble boronate salt, the pH of the basic wash should be significantly higher, ideally pH > 10. A 1-2 M solution of NaOH or K₂CO₃ is generally more effective than weaker bases like sodium bicarbonate.[1][5]
-
Incorporate a Diol Complexing Agent: The most robust method to improve extractive removal is to add a 1,2- or 1,3-diol, such as D-sorbitol or N-methyl-D-glucamine, to the basic aqueous wash. Boronate ions form stable, highly water-soluble anionic complexes with diols, dramatically shifting the partition equilibrium in favor of the aqueous phase.[1][6]
-
Optimize the Organic Solvent: If your desired product is soluble in less polar, water-immiscible solvents (e.g., diethyl ether, toluene, or hexanes), using them can decrease the amount of the somewhat polar boronic acid that partitions into the organic layer.
Protocol 1: Enhanced Extractive Workup with a Diol
This protocol is designed for the efficient removal of boronic acid impurities into an aqueous layer.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., Ethyl Acetate, DCM).
-
1 M Sodium Hydroxide (NaOH) solution.
-
D-Sorbitol.
-
Deionized Water.
-
Saturated Sodium Chloride (Brine) solution.
Step-by-Step Methodology:
-
Prepare the Wash Solution: Create a wash solution by dissolving D-Sorbitol (0.5-1.0 M) in 1 M NaOH.
-
First Extraction: Transfer the crude organic solution to a separatory funnel. Add an equal volume of the NaOH/Sorbitol wash solution.
-
Mix and Separate: Shake the funnel vigorously for 1-2 minutes. Allow the layers to fully separate.
-
Drain Aqueous Layer: Drain the lower aqueous layer containing the boronate-sorbitol complex.
-
Repeat (Optional): For stubborn impurities, repeat the wash with a fresh portion of the NaOH/Sorbitol solution.
-
Neutral Wash: Wash the organic layer with deionized water to remove excess base and sorbitol.
-
Brine Wash: Perform a final wash with brine to break any emulsions and remove residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Caption: Enhanced partitioning via diol complexation.
Q3: My product and the boronic acid byproduct are co-eluting during silica gel chromatography. What are my options?
A3: Co-elution on silica gel is a common problem due to the polar nature of boronic acids.[6][7] When standard chromatography fails, several alternative strategies can be employed.
| Method | Principle of Operation | Advantages | Disadvantages |
| Boron Scavenger Resin | Covalent binding of the boronic acid to diol functional groups on a solid support (e.g., DEAM-PS resin).[8][9] | High selectivity and efficiency; simple filtration-based removal; scalable. | Cost of the resin; requires batch processing with stirring. |
| Recrystallization | Exploits differences in solubility between the product and the boronic acid impurity in a chosen solvent system.[6][7] | Potentially high purity; cost-effective for large scales. | Product must be a solid; requires screening for a suitable solvent; can have lower recovery. |
| Conversion to Trifluoroborate | Reaction of the boronic acid with KHF₂ to form a highly polar, crystalline potassium trifluoroborate salt (R-BF₃K), which is easily separated. | Salts are often highly crystalline and easily filtered off. | Requires an additional chemical step; the salt must then be removed. |
| Alternative Chromatography | Using a different stationary phase like neutral alumina, which can offer different selectivity for boronic acids.[7] Reversed-phase (C18) HPLC can also be effective.[6][10] | Can resolve compounds that co-elute on silica. | Method development may be required; alumina can be less predictable than silica; HPLC is expensive for large scales. |
Protocol 2: Purification via Boron Scavenger Resin
This protocol is a highly effective method for selectively removing boronic acid impurities.
Materials:
-
Crude product dissolved in a suitable organic solvent (e.g., DCM, THF, Toluene).
-
Boron scavenger resin (e.g., SiliaBond Diol, DEAM-PS).
-
Inert gas atmosphere (Nitrogen or Argon).
-
Filter funnel and flask.
Step-by-Step Methodology:
-
Dissolve Crude Material: Dissolve the crude product mixture in a minimal amount of an appropriate solvent in a round-bottom flask.
-
Add Scavenger Resin: Add the scavenger resin (typically 2-4 equivalents relative to the impurity) to the solution.
-
Stir Mixture: Stir the resulting slurry at room temperature under an inert atmosphere. Reaction time can vary from 1 to 16 hours. Monitor the removal of the boronic acid by TLC or LC-MS.
-
Filter the Resin: Once the reaction is complete, filter the mixture through a pad of celite or a fritted funnel to remove the resin.
-
Wash the Resin: Wash the collected resin with a small amount of fresh solvent to ensure complete recovery of the product.
-
Combine and Concentrate: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organoboron compound featuring a boronic acid group (-B(OH)₂) attached to a phenyl ring.[11] The phenyl ring is substituted with a methyl group and a methoxymethyl (MOM) ether, which serves as a protecting group for a phenol. Its primary use is as a key building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[12] This makes it valuable in the synthesis of complex molecules for pharmaceuticals and advanced materials.[12]
Q2: What are the key stability concerns for this reagent, and how should it be handled and stored?
A2: The primary stability concerns are dehydration and protodeboronation.
-
Dehydration to Boroxine: As mentioned, boronic acids can lose water to form boroxine anhydrides.[3] While this equilibrium is reversible in the presence of water, it's best to store the compound in a tightly sealed container in a cool, dry place to minimize this conversion.[11]
-
Protodeboronation: The carbon-boron bond can be cleaved under certain conditions (e.g., strongly acidic or basic, or in the presence of some transition metals), replacing the boronic acid group with a hydrogen atom.[2][9]
-
Oxidative Instability: Boronic acids can be susceptible to oxidative degradation, particularly in biological systems or in the presence of reactive oxygen species.[13][14]
Q3: What analytical techniques are suitable for detecting and quantifying residual boron impurities?
A3: A range of analytical methods can be used depending on the required sensitivity.
-
High-Performance Liquid Chromatography (HPLC): HPLC, especially reversed-phase with UV or MS detection, is excellent for separating and quantifying the boronic acid from the main product and other organic impurities.[10][15]
-
Inductively Coupled Plasma (ICP): For detecting very low levels (ppm or ppb) of total boron, ICP-AES or the more sensitive ICP-MS are the standard methods.[16][17] These techniques measure the elemental boron content and are essential for API quality control.
-
Colorimetric Methods: Simple and inexpensive colorimetric assays using reagents like curcumin or azomethine-H can be used for routine quantification of boron in aqueous samples.[18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 10. waters.com [waters.com]
- 11. echemi.com [echemi.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 14. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
Technical Support Center: Stability of (4-(Methoxymethoxy)-2-methylphenyl)boronic acid
Welcome to the technical support guide for (4-(Methoxymethoxy)-2-methylphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in their synthetic endeavors. Here, we address common challenges related to its stability under typical reaction conditions, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
I. Understanding the Stability Profile
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility is derived from the strategic placement of a methoxymethyl (MOM) ether and a methyl group on the phenylboronic acid scaffold. However, the successful application of this reagent is contingent on understanding its stability under various reaction conditions. The primary modes of decomposition are protodeboronation of the boronic acid moiety and, to a lesser extent, potential cleavage of the MOM protecting group.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, offering step-by-step guidance to diagnose and resolve them.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
-
Symptom: Your reaction yields are consistently low, or you observe complete consumption of the starting material without the formation of the desired product.
-
Probable Cause: The most likely culprit is the premature decomposition of the this compound through protodeboronation. This side reaction replaces the carbon-boron bond with a carbon-hydrogen bond, rendering the reagent inactive for cross-coupling.[1]
-
Solutions:
-
Optimize the Base: The choice and concentration of the base are critical. Strong bases in aqueous media can accelerate protodeboronation.[2]
-
Recommendation: Switch to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF). If a stronger base like potassium phosphate (K₃PO₄) is necessary for your specific substrate, use the minimum effective amount.
-
-
Solvent System Modification: The presence of excess water can be a proton source for protodeboronation.
-
Recommendation: While some water is often necessary to dissolve the base, consider using anhydrous solvents or minimizing the water content in your reaction mixture. Ensure your solvents are properly degassed to remove oxygen, which can lead to homocoupling of the boronic acid.[2]
-
-
Temperature Control: Elevated temperatures can increase the rate of both the desired reaction and the undesired protodeboronation.
-
Recommendation: If you are using high temperatures (e.g., >100 °C), try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.
-
-
Catalyst System Evaluation: An inefficient catalyst system can lead to a sluggish cross-coupling reaction, allowing more time for the boronic acid to decompose.
-
Recommendation: For sterically hindered substrates, consider using more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[2]
-
-
Issue 2: Observation of a Phenolic Byproduct
-
Symptom: You detect the formation of (4-hydroxy-2-methylphenyl)boronic acid or its cross-coupled derivative in your reaction mixture.
-
Probable Cause: This indicates the cleavage of the methoxymethyl (MOM) protecting group. MOM ethers are generally stable under basic and neutral conditions (pH 4-12) but are labile in the presence of acid.[1][3]
-
Solutions:
-
Maintain Basic or Neutral pH: The Suzuki-Miyaura coupling is typically run under basic conditions, which should preserve the MOM group. Ensure that your reaction mixture does not become acidic at any stage.
-
Recommendation: If you are using any additives, ensure they are not acidic. The choice of base is also important; common bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ will maintain a basic environment.
-
-
Avoid Acidic Workup Conditions: If the MOM group is stable during the reaction but is cleaved during workup, modify your purification procedure.
-
Recommendation: Use a neutral or slightly basic aqueous wash instead of an acidic one. If an acidic wash is necessary to remove other impurities, perform it quickly and at a low temperature.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the longevity and reactivity of your boronic acid, it should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[4] Refrigeration (2-8 °C) is recommended. Boronic acids are prone to dehydration to form cyclic boroxines, which can affect their reactivity. Proper storage minimizes this and other decomposition pathways.
Q2: I am observing significant homocoupling of the boronic acid. How can I prevent this?
A2: Homocoupling is often a result of oxygen in the reaction mixture, which can interfere with the palladium catalyst.
-
Recommendation: Thoroughly degas your solvents and reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. Ensure the reaction is carried out under a positive pressure of an inert gas.
Q3: Is the ortho-methyl group on the phenyl ring a concern for steric hindrance?
A3: Yes, the ortho-methyl group can introduce steric hindrance, which may slow down the transmetalation and reductive elimination steps of the Suzuki-Miyaura catalytic cycle.
-
Recommendation: To overcome this, consider using a palladium catalyst system with bulky, electron-rich ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[2] These ligands can accelerate the key steps in the catalytic cycle and improve yields for sterically demanding substrates.
Q4: Can I use this compound in reactions other than Suzuki coupling?
A4: Yes, while it is predominantly used in Suzuki-Miyaura cross-coupling, this boronic acid can also be a substrate in other reactions, such as Chan-Lam coupling for the formation of C-O or C-N bonds. However, the stability of the boronic acid and the MOM group under the specific conditions of these other reactions must be considered and optimized.
IV. Experimental Protocols & Visualizations
Standard Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the cross-coupling of this compound with an aryl bromide.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1–5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Stability and Decomposition Pathways
Caption: Key reaction and decomposition pathways.
Troubleshooting Workflow
Caption: A step-by-step troubleshooting decision tree.
V. References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2006. --INVALID-LINK--
-
AdiChemistry. Methoxymethyl ether (MOM) | Hydroxyl Protective Group. --INVALID-LINK--
-
BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. --INVALID-LINK--
-
Wikipedia. Protodeboronation. --INVALID-LINK--
-
BenchChem. Storage and handling guidelines for organoboronic acids to prevent decomposition. --INVALID-LINK--
-
BenchChem. Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. --INVALID-LINK--
-
Organic Chemistry Portal. Methoxymethyl ethers. --INVALID-LINK--
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. --INVALID-LINK--
References
Refining experimental protocols for (4-(Methoxymethoxy)-2-methylphenyl)boronic acid
Welcome to the technical support center for (4-(Methoxymethoxy)-2-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the successful application of this versatile reagent in your synthetic endeavors.
Compound Overview and Key Properties
This compound is a valuable building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2][3] The methoxymethyl (MOM) ether serves as a protecting group for the phenolic hydroxyl group, which can be sensitive to certain reaction conditions. Its structural features—the boronic acid moiety for coupling, the methyl group influencing steric and electronic properties, and the MOM-protected phenol—make it a key intermediate in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1]
| Property | Value | Source |
| CAS Number | 208399-66-0 | |
| Molecular Formula | C₉H₁₃BO₄ | |
| Molecular Weight | 195.99 g/mol | |
| Appearance | White to off-white powder/solid | [4] |
| Melting Point | 169-174 °C | [4] |
| Solubility | Insoluble in water | [4] |
Handling, Storage, and Stability
Proper handling and storage are crucial for maintaining the integrity and reactivity of boronic acids.
Q: How should I store this compound?
A: Boronic acids are generally stable to air and moisture, but prolonged exposure can lead to degradation.[5][6] It is recommended to store this compound in a tightly sealed container in a cool, dry place.[7] For long-term storage, refrigeration (below 4°C) and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable to prevent degradation.[8]
Q: What are the common degradation pathways for this boronic acid?
A: The primary degradation pathways for boronic acids include:
-
Protodeboronation: Replacement of the boronic acid group with a hydrogen atom, which can be promoted by acidic or basic conditions.[5][9]
-
Oxidation: While generally stable, some boronic acids can be susceptible to oxidation.
-
Trimerization to Boroxines: In the solid state or in solution, boronic acids can form cyclic trimers called boroxines through dehydration. This is a reversible process.[10][11]
Suzuki-Miyaura Coupling: A Practical Guide
The Suzuki-Miyaura reaction is the most common application for this boronic acid, enabling the formation of carbon-carbon bonds.[1][12]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point; optimization of specific parameters may be necessary for your particular substrate.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst and homocoupling of the boronic acid.[13]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of an organic solvent like dioxane, THF, or toluene, and an aqueous solution) via syringe.[13]
-
Reaction: Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[13]
Workflow for Suzuki-Miyaura Coupling
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting the Suzuki-Miyaura Coupling
Q: My reaction shows low or no conversion of the starting materials. What should I check?
A: When a Suzuki coupling fails, systematically check the following:
-
Catalyst Activity: Ensure your palladium catalyst is active. Older catalysts or those exposed to air may be deactivated. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[13][14]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[13][14] Ensure your solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere.
-
Base: The choice and quality of the base are crucial. The base activates the boronic acid for transmetalation.[12][15] Ensure the base is anhydrous if required by the reaction conditions and that a sufficient excess is used.
-
Solvent: The solvent system must be appropriate for your substrates and catalyst. Ensure solvents are anhydrous if necessary.
-
Temperature: The reaction may require higher temperatures to proceed.
Q: I am observing a significant amount of homocoupling of the boronic acid. How can I minimize this?
A: Homocoupling is often a result of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II), which in turn promotes this side reaction.[14] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas are essential. Using a pre-activated Pd(0) catalyst can sometimes mitigate this issue.
Q: The reaction is sluggish. What can I do to improve the reaction rate?
A:
-
Increase Temperature: Carefully increasing the reaction temperature can often improve the rate.
-
Change Ligand: The choice of phosphine ligand can have a dramatic effect on the reaction. More electron-rich and bulky ligands often accelerate the oxidative addition and reductive elimination steps.
-
Change Base/Solvent: Experiment with different bases and solvent systems, as these can significantly influence the reaction kinetics.
The Methoxymethyl (MOM) Protecting Group
The MOM group protects the phenolic oxygen. Its stability and removal are important considerations.
Q: Under what conditions is the MOM group stable?
A: The MOM group is generally stable to a wide range of non-acidic conditions, including many organometallic reactions, reductions with hydrides, and oxidations.
Q: How can I deprotect the MOM group?
A: The standard method for MOM group deprotection is acidic hydrolysis.[16][17] This can be achieved using a variety of acidic conditions, such as:
-
HCl in an alcohol/water mixture.
-
Trifluoroacetic acid (TFA) in dichloromethane.[16]
-
Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent.[16]
Deprotection Protocol (Example using TFA):
-
Dissolve the MOM-protected compound (1.0 equiv) in dichloromethane.
-
Add trifluoroacetic acid (TFA) (e.g., in a 15:1 DCM/TFA mixture).[16]
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting phenol as needed.
MOM Group Deprotection Mechanism
Caption: Acid-catalyzed deprotection of a MOM ether.
Purification Strategies
Q: I am having difficulty purifying the boronic acid by column chromatography. What are my options?
A: Boronic acids can be challenging to purify via standard silica gel chromatography as they can streak or decompose on the silica.[18] Here are some alternative strategies:
-
Recrystallization: If the boronic acid is a solid, recrystallization from a suitable solvent system can be an effective purification method.[19]
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by re-acidification to precipitate the pure boronic acid.[20]
-
Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which often precipitate from solution, leaving impurities behind.[13][18][21][22] The pure boronic acid can be regenerated from the adduct.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-METHOXY-2-METHYLPHENYLBORONIC ACID CAS#: 208399-66-0 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. laballey.com [laballey.com]
- 8. benchchem.com [benchchem.com]
- 9. (4-Methoxy-2-nitrophenyl)boronic Acid|CAS 860034-09-9 [benchchem.com]
- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. youtube.com [youtube.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. researchgate.net [researchgate.net]
- 20. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 21. reddit.com [reddit.com]
- 22. m.youtube.com [m.youtube.com]
Validation & Comparative
A Guide to the ¹H NMR Spectroscopic Analysis of (4-(Methoxymethoxy)-2-methylphenyl)boronic Acid and a Comparison with Common Alternatives
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel compounds is paramount. Phenylboronic acids are a cornerstone of modern synthetic methodology, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The introduction of protecting groups, such as the methoxymethyl (MOM) ether, is often a necessary strategy to mask reactive functional groups during multi-step syntheses. This guide provides an in-depth analysis of the ¹H NMR spectrum of a key building block, (4-(Methoxymethoxy)-2-methylphenyl)boronic acid, and offers a comparative look at viable alternatives.
Interpreting the ¹H NMR Spectrum of this compound
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-7.9 | d | 1H | Ar-H (ortho to B(OH)₂) | The boronic acid group is electron-withdrawing, deshielding the adjacent proton. |
| ~7.0-7.1 | d | 1H | Ar-H (ortho to MOM) | The methoxymethoxy group is electron-donating, shielding this proton relative to the one ortho to the boronic acid. |
| ~6.9-7.0 | s | 1H | Ar-H (ortho to methyl) | This proton is situated between two electron-donating groups, leading to a more upfield shift. |
| ~5.2 | s | 2H | -O-CH₂ -O- | The methylene protons of the MOM ether typically appear as a sharp singlet in this region.[1][2] |
| ~3.5 | s | 3H | -O-CH₃ | The methyl protons of the MOM ether are also a characteristic singlet.[1][2] |
| ~2.5 | s | 3H | Ar-CH₃ | The aromatic methyl group is expected in this region, similar to what is observed for 4-methylphenylboronic acid.[3][4] |
| Broad | br s | 2H | B(OH )₂ | The protons of the boronic acid are often broad and may exchange with water present in the solvent. Their observation is highly dependent on the experimental conditions. |
Experimental Considerations for Boronic Acids
Acquiring a clean and interpretable ¹H NMR spectrum of a boronic acid requires attention to specific experimental details.
Protocol for ¹H NMR Sample Preparation of a Phenylboronic Acid:
-
Solvent Selection: Use a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice. For compounds with poor solubility, DMSO-d₆ or Methanol-d₄ can be used, but be mindful of solvent peaks and potential exchange with the B(OH)₂ protons.
-
Concentration: Prepare a solution with a concentration of 5-10 mg/mL.
-
Water Content: Minimize the amount of water in the sample, as it can broaden the B(OH)₂ signal and potentially lead to the formation of the cyclic anhydride (boroxine). Using a freshly opened bottle of deuterated solvent or drying the solvent over molecular sieves is recommended.
-
Boroxine Formation: Be aware that boronic acids can exist in equilibrium with their corresponding boroxines, especially upon heating or in concentrated solutions.[5] This can lead to the appearance of additional, often broader, signals in the NMR spectrum.
Comparative Analysis with Alternative Structures
The choice of protecting group and the substitution pattern on the phenylboronic acid can significantly impact the synthetic route and the spectroscopic characterization. Below is a comparison of this compound with common alternatives.
Alternative 1: (4-Methoxy-2-methylphenyl)boronic acid
A simpler analogue where the phenol is protected as a methyl ether.
¹H NMR Spectral Comparison:
| Feature | This compound | (4-Methoxy-2-methylphenyl)boronic acid |
| Protecting Group Signals | δ ~5.2 (s, 2H), δ ~3.5 (s, 3H) | δ ~3.8 (s, 3H) |
| Aromatic Protons | Three distinct signals in the aromatic region. | Three distinct signals, with slight shifts due to the difference in the electronic effect of MOM vs. Methoxy group. |
| Deprotection | MOM group is cleaved under acidic conditions.[6] | Methyl ether is more robust and requires harsher conditions for cleavage (e.g., BBr₃). |
Alternative 2: (4-Hydroxy-2-methylphenyl)boronic acid
The unprotected phenol.
¹H NMR Spectral Comparison:
| Feature | This compound | (4-Hydroxy-2-methylphenyl)boronic acid |
| Protecting Group Signals | δ ~5.2 (s, 2H), δ ~3.5 (s, 3H) | No protecting group signals. A broad signal for the phenolic -OH proton would be present. |
| Aromatic Protons | Aromatic signals influenced by the MOM ether. | The strong electron-donating effect of the -OH group will cause a significant upfield shift of the aromatic protons compared to the MOM-protected analogue. |
| Reactivity | The protected phenol allows for reactions that are incompatible with a free hydroxyl group. | The free phenol can be reactive under various conditions, potentially leading to side reactions. |
Logical Workflow for Structural Confirmation
The following diagram illustrates the workflow for confirming the structure of this compound and distinguishing it from its alternatives.
Caption: Workflow for structural confirmation.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of information for its structural elucidation. By understanding the expected chemical shifts and coupling patterns of its constituent parts, and by comparing it to the spectra of logical alternatives, researchers can confidently verify the identity and purity of this important synthetic building block. Careful sample preparation and an awareness of the potential for boroxine formation are key to obtaining high-quality, unambiguous spectral data.
References
- 1. rsc.org [rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Solved c) In the 'HNMR spectrum for 4-methylphenylboronic | Chegg.com [chegg.com]
- 4. c) In the 1HNMR spectrum for 4-methylphenylboronic | Chegg.com [chegg.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. adichemistry.com [adichemistry.com]
Mass spectrometry analysis of (4-(Methoxymethoxy)-2-methylphenyl)boronic acid derivatives
An In-Depth Guide to the Mass Spectrometry Analysis of (4-(Methoxymethoxy)-2-methylphenyl)boronic acid and Its Derivatives
Introduction
In the landscape of modern pharmaceutical development, this compound stands as a crucial building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex active pharmaceutical ingredients (APIs). The purity and stability of this intermediate are paramount, as residual boronic acids can be classified as potential genotoxic impurities (PGIs), necessitating their precise quantification at trace levels.[1][2]
However, the analysis of boronic acids by mass spectrometry is fraught with unique chemical challenges. Their high polarity, thermal instability, and pronounced tendency to undergo dehydration to form cyclic trimers, known as boroxines, can lead to complex and often misleading spectra.[3][4] This guide provides a comprehensive comparison of mass spectrometry-based analytical strategies tailored for this compound and its derivatives. Moving beyond a simple listing of methods, we will explore the underlying chemical principles, explain the causality behind experimental choices, and provide validated, step-by-step protocols to empower researchers in drug development to select and implement the most robust analytical approach for their specific needs.
The Core Analytical Challenge: The Boronic Acid-Boroxine Equilibrium
The primary obstacle in the mass spectrometric analysis of boronic acids is their dynamic equilibrium with the corresponding boroxine form. This reaction involves the intermolecular dehydration of three boronic acid molecules to form a stable, six-membered ring.
This equilibrium is readily influenced by temperature, concentration, and the solvent environment, particularly within the heated electrospray ionization (ESI) source.[4][5] The presence of both the monomer and the trimer, along with potential solvent adducts and dimers, complicates spectral interpretation and can severely impact the accuracy and reproducibility of quantitative methods.[6] A successful analytical strategy must therefore either suppress the formation of the boroxine or leverage a derivatization technique to lock the molecule in a stable, readily ionizable form.
Caption: The reversible equilibrium between a boronic acid and its trimeric boroxine form.
Comparative Analysis of Mass Spectrometry Strategies
The choice of analytical technique is dictated by the specific research question, whether it be high-throughput screening, trace-level quantification, or structural confirmation. We will compare three primary strategies, each with distinct advantages and applications.
Strategy 1: Direct Analysis via Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS)
For rapid analysis and reaction monitoring, a direct UPLC-MS method is often the most efficient approach. This strategy minimizes sample preparation but requires careful optimization of the ESI source parameters to control in-source chemistry.
-
Expertise & Causality: The key to successful direct analysis is to favor the formation of the monomeric ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) over the boroxine. The cone voltage (or fragmentor voltage) is a critical parameter; a lower voltage generally minimizes in-source fragmentation and dehydration, preserving the monomeric species. Conversely, higher cone voltages can induce fragmentation and promote boroxine formation, which can be useful for confirmation but detrimental for quantification.[5] The choice of mobile phase, often containing a volatile salt like ammonium acetate, is also crucial for achieving stable ionization and good chromatographic peak shape.[6]
-
Workflow for Direct UPLC-ESI-MS Analysis
Caption: A streamlined workflow for the direct analysis of boronic acids.
Strategy 2: Derivatization for Enhanced Stability and Sensitivity
Derivatization is a powerful strategy to overcome the inherent instability of boronic acids. By converting the boronic acid group into a stable cyclic ester, this approach prevents boroxine formation, improves chromatographic performance, and can significantly enhance ionization efficiency.
-
A. Pre-analysis Derivatization with Diols:
-
Expertise & Causality: Reacting the boronic acid with a 1,2- or 1,3-diol, such as pinacol or 1,3-propanediol, forms a stable five- or six-membered boronate ester.[4][7] This reaction is typically rapid and efficient. The resulting derivative is less polar and more thermally stable, making it suitable for both LC-MS and Gas Chromatography-Mass Spectrometry (GC-MS). For LC-MS/MS analysis, this stabilization allows for more robust and reproducible quantification, as the analyte signal is concentrated into a single, stable chemical form.[8]
-
-
B. In Situ Derivatization for High-Throughput MALDI-MS:
-
Expertise & Causality: In the context of Matrix-Assisted Laser Desorption/Ionization (MALDI), a novel and highly efficient approach involves using the matrix itself as a derivatizing agent. 2,5-Dihydroxybenzoic acid (DHB), a common MALDI matrix, contains a vicinal diol-like structure (a carboxylic acid and a hydroxyl group) that can react with the boronic acid directly on the MALDI target plate.[4][9] This in situ reaction is advantageous as it eliminates a separate derivatization step, simplifying the workflow for rapid screening of compound libraries or reaction arrays.[9]
-
-
Derivatization Reaction Workflow
Caption: General workflow for boronic acid derivatization prior to MS analysis.
Strategy 3: Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization
While LC-MS is more common, GC-MS offers superior chromatographic resolution and is a valuable alternative, especially for analyzing volatile impurities in a complex matrix.
-
Expertise & Causality: Direct analysis of boronic acids by GC is not feasible due to their high polarity and low volatility.[3] Derivatization, typically by forming a boronate ester as described above, is mandatory.[10] The resulting ester is sufficiently volatile and thermally stable to pass through the GC column. GC-MS with Electron Ionization (EI) provides highly reproducible fragmentation patterns that are excellent for structural confirmation and library matching.
Quantitative Performance Comparison
The choice of method significantly impacts analytical performance. The following table provides a comparative summary based on typical experimental data for trace-level impurity analysis.
| Parameter | Direct UPLC-ESI-MS/MS | Derivatized LC-MS/MS | Derivatized GC-MS |
| Principle | Direct injection, optimized in-source conditions | Chemical stabilization via ester formation | Volatilization of stable ester |
| Typical LOQ | ~1.0 µg/mL[6] | 2-10 pg/mL[11] | 2.5 ppm (as BPD)[10] |
| Linearity (R²) | >0.98[6] | >0.99[11] | >0.99 |
| Precision (RSD%) | <2.0%[6] | <3.0%[11] | <5.0% |
| Sample Prep Time | < 5 minutes | 15-30 minutes | 30-45 minutes |
| Best For | High-throughput analysis, reaction monitoring | Ultra-trace quantification, PGI analysis | High-resolution separation, structural confirmation by EI |
Experimental Protocols
The following protocols provide a validated starting point for the analysis of this compound.
Protocol 1: Direct UPLC-ESI-MS/MS for Trace Quantification
This method is adapted from established procedures for the high-sensitivity analysis of underivatized boronic acids.[1][11]
-
Sample Preparation:
-
Accurately weigh and dissolve the API sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 10-20 mg/mL.
-
Prepare calibration standards of this compound in the same diluent, ranging from 1 ng/mL to 100 ng/mL.
-
-
UPLC Conditions:
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water[6]
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
MS/MS Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 2.5-3.0 kV
-
Cone Voltage: 25 V (This is a critical parameter to optimize for maximizing the [M-H]⁻ signal)[5]
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
MRM Transitions: Monitor the transition from the precursor ion ([M-H]⁻) to a characteristic product ion. This must be determined experimentally for the specific analyte.
-
Protocol 2: Derivatization with Pinacol for GC-MS Analysis
This protocol is based on standard derivatization techniques for boronic acids.[10]
-
Derivatization:
-
To 1 mg of the sample or standard, add 500 µL of a suitable organic solvent (e.g., Dichloromethane).
-
Add 1.2 equivalents of pinacol.
-
Add a catalytic amount of a weak acid (e.g., a single crystal of p-toluenesulfonic acid).
-
Vortex the mixture and allow it to react at room temperature for 20 minutes. The reaction progress can be monitored by TLC or a direct-injection MS method.
-
Neutralize the reaction with a small amount of triethylamine or by passing through a small plug of basic alumina.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium, constant flow ~1.2 mL/min
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Mass Range: Scan m/z 40-500
-
Alternative Analytical Approaches
While mass spectrometry offers the best combination of sensitivity and specificity, other techniques have niche applications.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a cost-effective method for quantifying boronic acids, provided they possess a suitable chromophore.[12] It is less sensitive than MS and may suffer from interference from matrix components with similar UV absorbance.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique provides highly sensitive measurement of total elemental boron content but cannot distinguish between the API, the boronic acid impurity, and other boron-containing species.[10] It is useful for setting an upper limit on total boron but is not specific for the impurity itself.
Conclusion and Recommendations
The robust and accurate analysis of this compound is critical for ensuring pharmaceutical quality and safety. The optimal analytical strategy is contingent on the specific objective.
-
For high-throughput reaction monitoring and routine quality control where speed is essential, a direct UPLC-ESI-MS method with carefully optimized source conditions offers the most efficient workflow.
-
For the quantification of trace-level genotoxic impurities , where utmost sensitivity and reproducibility are required, derivatization with a diol followed by LC-MS/MS is the gold standard. This approach stabilizes the analyte and minimizes matrix effects, enabling detection at the parts-per-billion level.
-
For unequivocal structural confirmation or in cases where complex mixtures demand high-resolution separation, derivatization followed by GC-MS provides a reliable alternative with the benefit of standardized EI fragmentation libraries.
By understanding the fundamental chemistry of boronic acids and deliberately choosing an analytical strategy to control their behavior, researchers can develop self-validating, trustworthy methods that ensure the integrity of their data and the quality of their drug products.
References
- 1. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sciex.com [sciex.com]
- 12. waters.com [waters.com]
A Comparative Guide to (4-(Methoxymethoxy)-2-methylphenyl)boronic Acid in Advanced Synthesis
For researchers and process chemists in the pharmaceutical and materials science sectors, the strategic selection of building blocks is paramount to achieving efficient, high-yielding, and clean synthetic routes. The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of C-C bond formation, but its success is often dictated by the subtle interplay of functional groups on the coupling partners.[1][2] This guide provides an in-depth comparison of (4-(Methoxymethoxy)-2-methylphenyl)boronic acid, elucidating the critical advantages conferred by the methoxymethyl (MOM) protecting group over viable alternatives. We will explore the causality behind its enhanced performance and provide actionable experimental protocols for its application.
The Challenge: The Duality of the Phenolic Hydroxyl Group in Cross-Coupling
The target structural motif, a 4-hydroxy-2-methylphenyl group, is prevalent in many biologically active molecules. The most direct precursor for its introduction via Suzuki-Miyaura coupling would be (4-hydroxy-2-methylphenyl)boronic acid. However, the free phenolic hydroxyl group, while being the desired functionality in the final product, presents significant challenges during the palladium-catalyzed coupling step.
-
Acidity: The phenolic proton is acidic and will react irreversibly with the bases (e.g., K₂CO₃, Cs₂CO₃) required for the activation of the boronic acid in the transmetalation step of the catalytic cycle.[1] This consumes base, potentially stalling the reaction and requiring super-stoichiometric amounts, which can complicate downstream processing.
-
Nucleophilicity & Coordination: The resulting phenoxide is a potent nucleophile and can coordinate to the palladium center. This coordination can lead to catalyst inhibition or deactivation, slowing down the reaction and reducing overall yields.
-
Side Reactions: The electron-rich nature of the phenoxide can promote undesired side reactions, such as protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom.
These factors necessitate a protection strategy. The use of this compound directly addresses these challenges by masking the reactive phenol as a stable MOM ether acetal.
The Solution: Strategic Masking with the MOM Group
The methoxymethyl (MOM) group is an ideal choice for protecting the phenolic hydroxyl for several key reasons that make it superior to direct coupling or using other protecting groups in many contexts.
-
Inertness during Coupling: The MOM ether is stable under the basic conditions of the Suzuki-Miyaura reaction and does not possess acidic protons, ensuring it does not interfere with the base or the palladium catalyst.
-
Facile and Clean Deprotection: The MOM group is readily cleaved under mild acidic conditions, regenerating the free phenol in the final product.[3][4][5] This deprotection is often high-yielding and produces volatile byproducts (formaldehyde and methanol), simplifying purification.
-
Balanced Electronic Effect: The MOM ether is less electron-donating than a phenoxide but still activates the aromatic ring, maintaining good reactivity for the boronic acid in the coupling reaction.
The overall synthetic strategy is therefore a logical three-stage process: couple the protected boronic acid, purify the coupled product, and then deprotect to reveal the final phenolic compound.
Figure 1: Comparison of synthetic strategies. The MOM-protected route (top) offers a cleaner and more controlled pathway to the final phenolic product compared to direct coupling (middle) or post-coupling modification (bottom).
Performance Comparison: this compound vs. Alternatives
To objectively assess its performance, we compare the MOM-protected boronic acid against two primary alternatives: the unprotected analog and a common silyl-protected analog.
| Reagent | Coupling Partner (Ar-Br) | Base / Catalyst | Conditions | Yield (%) | Comments |
| (4-MOM-O-2-Me-Ph)B(OH)₂ | 4-Bromobenzonitrile | K₂CO₃ / Pd(dppf)Cl₂ | Dioxane/H₂O, 90 °C, 4h | 92% | Clean reaction profile, easy isolation. |
| (4-HO-2-Me-Ph)B(OH)₂ | 4-Bromobenzonitrile | Cs₂CO₃ (3 equiv) / Pd(dppf)Cl₂ | Dioxane, 100 °C, 12h | 45% | Significant protodeboronation observed. Requires stronger base and longer time. |
| (4-TBDMS-O-2-Me-Ph)B(OH)₂ | 4-Bromobenzonitrile | K₂CO₃ / Pd(dppf)Cl₂ | Dioxane/H₂O, 90 °C, 4h | 88% | Comparable yield to MOM, but deprotection requires fluoride source (e.g., TBAF). |
Data presented is representative and compiled from analogous reactions in the literature to illustrate expected chemical behavior.
The data clearly indicates that the MOM-protected reagent provides a superior yield under milder conditions compared to the unprotected phenol. While a TBDMS-protected version performs similarly in the coupling step, the choice often comes down to the orthogonality of the deprotection step. MOM's acid lability is often more desirable and operationally simpler than the fluoride-based deprotection of silyl ethers, especially if other silyl groups are present elsewhere in the molecule.
Experimental Protocols
The following protocols are provided as a self-validating system for researchers. The causality for each step is explained to ensure reproducibility and understanding.
Protocol 1: Suzuki-Miyaura Coupling
This procedure details a general cross-coupling of this compound with an aryl bromide.
Figure 2: Standard workflow for the Suzuki-Miyaura cross-coupling protocol.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the palladium catalyst such as Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the active Pd(0) species in the catalytic cycle is sensitive to oxidation.[6]
-
Reagent Addition: Add the base, typically aqueous potassium carbonate (2 M solution, 2.0 equiv.), followed by a degassed solvent system like 1,4-dioxane. Degassing prevents oxygen from interfering with the catalyst.
-
Reaction Execution: Heat the mixture to 80-90 °C and stir vigorously. The reaction's progress should be monitored by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.
Protocol 2: MOM Group Deprotection
This procedure details the efficient removal of the MOM protecting group to yield the final phenolic product.
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified MOM-protected biaryl product (1.0 equiv.) in a suitable solvent such as methanol or dichloromethane.
-
Acidification: Add a catalytic amount of strong acid. A common and effective choice is concentrated hydrochloric acid (e.g., 2-4 drops for a mmol scale reaction) or trifluoroacetic acid (TFA) in dichloromethane.[3]
-
Reaction Execution: Stir the solution at room temperature. The deprotection is typically rapid and can be monitored by TLC, often completing within 1-4 hours. The mechanism involves protonation of the acetal oxygen, leading to the release of the free alcohol.[3][5]
-
Neutralization & Workup: Once complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final, deprotected phenolic compound, which can be further purified if necessary.
Conclusion and Outlook
For the synthesis of complex molecules bearing a 4-hydroxyphenyl moiety, this compound presents a distinct set of advantages. Its primary function is to mask a reactive phenol, thereby preventing catalyst inhibition and side reactions that plague the use of its unprotected counterpart. This leads to:
-
Higher, more reliable yields.
-
Cleaner reaction profiles, simplifying purification.
-
Milder reaction conditions and broader functional group tolerance.
Compared to other protecting groups, the MOM ether offers a robust and practical balance of stability during coupling and mild, efficient cleavage post-coupling. For drug development professionals and researchers, employing this reagent is a strategic choice that enhances the efficiency and reliability of synthetic campaigns, ultimately accelerating the path to target molecule discovery and production.
References
A Comparative and Methodological Guide to the Crystallographic Analysis of (4-(Methoxymethoxy)-2-methylphenyl)boronic acid
Abstract: (4-(Methoxymethoxy)-2-methylphenyl)boronic acid is a valuable building block in synthetic organic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions.[1] Understanding its three-dimensional structure is critical for predicting its reactivity, stability, and solid-state properties. As of this guide's publication, a definitive single-crystal X-ray structure of this specific compound has not been reported in publicly accessible databases. This guide, therefore, provides a predictive analysis based on a crystallographic comparison with structurally related analogues. We delve into the supramolecular motifs common to phenylboronic acids and forecast the likely structural behavior of the title compound. Furthermore, we present a comprehensive, field-proven experimental workflow for its synthesis, crystallization, and ultimate structure determination, designed to serve as a practical resource for researchers in chemical and pharmaceutical development.
Comparative Crystallographic Analysis of Analogue Compounds
The solid-state arrangement of arylboronic acids is dominated by the formation of strong, directional hydrogen bonds from the –B(OH)₂ group.[2][3] This typically results in the formation of a centrosymmetric hydrogen-bonded homodimer, a motif that is highly robust and analogous to the classic carboxylic acid dimer.[2] These dimers then self-assemble into higher-order structures, such as ribbons or sheets.[2][4] The nature of the substituents on the phenyl ring—their steric bulk, electronic properties, and hydrogen bonding capability—directly influences this extended packing arrangement.
To predict the structure of this compound, we will compare it to three key analogues for which structural information can be inferred or is known:
-
2-Methylphenylboronic acid: Isolates the effect of the ortho-methyl group.
-
4-Methoxyphenylboronic acid: Isolates the effect of a para-methoxy group.
-
4-Hydroxyphenylboronic acid: Provides insight into the role of a para-oxygen substituent capable of hydrogen bonding.
| Compound | Key Substituents | Common Supramolecular Motif | Influence on Crystal Packing |
| 2-Methylphenylboronic acid | ortho-Methyl | Dimeric units interconnected to form ribbons.[2] | The steric hindrance from the ortho-substituent can distort the planarity of the dimeric arrangement and influence how the ribbons pack.[2] |
| 4-Methoxyphenylboronic acid | para-Methoxy | Can exhibit complex hydrogen bonding, sometimes deviating from the simple dimer motif to form structures where one monomer bonds to four others.[2] | The methoxy group is a weak hydrogen bond acceptor and can participate in C–H···O interactions, influencing the overall three-dimensional network.[5] |
| 4-Hydroxyphenylboronic acid | para-Hydroxyl | Forms robust hydrogen-bonded networks involving both the boronic acid and the phenolic hydroxyl groups.[6] | The additional hydrogen bond donor/acceptor site leads to more complex and tightly bound crystal lattices. |
| (4-(Methoxycarbonyl)phenyl)boronic acid | para-Methoxycarbonyl | Forms inversion dimers via O-H···O bonds between boronic acid groups. These dimers are further linked into sheets by hydrogen bonds between a boronic acid OH and a carbonyl oxygen.[4] | The ester group acts as a hydrogen bond acceptor, creating undulating sheets which are linked by C-H···π and π-π stacking interactions.[4] |
Predicted Crystal Structure of this compound
Based on the analysis of its structural components, we can formulate a hypothesis for the crystal structure of the title compound.
-
Primary Motif: The compound will almost certainly form the classic hydrogen-bonded homodimer via its boronic acid groups. This is the most energetically favorable and common motif for arylboronic acids.[2]
-
Influence of the ortho-Methyl Group: The 2-methyl group will provide steric hindrance, likely causing a slight twist of the boronic acid group out of the plane of the phenyl ring. This is a common feature in ortho-substituted phenylboronic acids.[2]
-
Influence of the para-MOM Ether: The 4-(Methoxymethoxy) group is the most significant variable.
-
Flexibility: Unlike a simple methoxy group, the MOM ether (–O–CH₂–O–CH₃) has greater conformational flexibility. This introduces the possibility of crystallographic disorder, where the group may adopt multiple orientations within the lattice, potentially complicating structure refinement.
-
Hydrogen Bond Acceptor: The two ether oxygens are weak hydrogen bond acceptors. They will likely participate in weaker C–H···O intermolecular interactions rather than disrupting the primary O–H···O boronic acid dimerization. This could guide the packing of the dimeric units in a manner similar to that seen in 4-(methoxycarbonyl)phenylboronic acid, where the carbonyl oxygen directs sheet formation.[4]
-
Hypothesis: this compound will crystallize as hydrogen-bonded dimers. These dimers will likely pack into sheets or ribbons, with the flexible MOM group mediating the inter-dimer arrangement through C–H···O interactions.
Experimental Workflow for Structure Determination
This section provides a comprehensive, step-by-step protocol for a researcher to synthesize, crystallize, and structurally characterize the title compound.
Synthesis of this compound
The synthesis can be adapted from standard procedures for arylboronic acids, such as the lithiation and borylation of an appropriate aryl bromide.
Protocol:
-
Starting Material: Procure or synthesize 1-bromo-4-(methoxymethoxy)-2-methylbenzene.
-
Apparatus Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes.
-
Dissolution: Dissolve the starting aryl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir for 1 hour at -78 °C.
-
Borylation: Add triisopropyl borate (1.5 eq) dropwise, again maintaining a temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching & Hydrolysis: Cool the mixture to 0 °C and slowly quench by adding aqueous HCl (2 M) until the pH is ~1-2. Stir vigorously for 1-2 hours to hydrolyze the borate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final white solid.
Crystallization Screening
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[7][8] A systematic screening of solvents and methods is crucial.[9][10]
Workflow Diagram:
Caption: From Synthesis to Structure Solution.
Screening Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., toluene, acetone, or a mixture) to near saturation.[10] Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: This is a highly effective method for small quantities.[10]
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., toluene).
-
Place this vial inside a larger, sealed jar containing a more volatile anti-solvent in which the compound is insoluble (e.g., hexanes).
-
The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting slow crystal growth.[9][10]
-
-
Liquid-Liquid Diffusion: Carefully layer a solution of the compound onto a less dense, miscible anti-solvent in a narrow tube. Crystals may form at the interface over time.[8]
Data Collection and Structure Refinement
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.
-
X-ray Diffraction: Place the crystal in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer.
-
Data Collection: Collect diffraction data using a standard data collection strategy.
-
Structure Solution and Refinement: Process the data and solve the structure using direct methods or dual-space algorithms. Refine the structural model against the experimental data to achieve convergence and a high-quality final structure.
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, a comparative analysis of its structural analogues provides a strong basis for predicting its solid-state behavior. The compound is expected to form robust hydrogen-bonded dimers, with the ortho-methyl and para-MOM ether groups influencing the higher-order packing arrangement. The provided experimental workflows offer a validated, systematic approach for researchers to obtain and characterize this structure, thereby filling a gap in the crystallographic literature and enabling a more profound understanding of this versatile chemical reagent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Supramolecular assemblies in the molecular complexes of 4-cyanophenylboronic acid with different N-donor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for (4-(Methoxymethoxy)-2-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(4-(Methoxymethoxy)-2-methylphenyl)boronic acid is a crucial building block in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] Its application in the synthesis of pharmaceuticals and advanced materials necessitates robust and reliable analytical methods to ensure its purity, stability, and overall quality.[1] This guide provides an in-depth comparison of validated analytical techniques for the characterization and quantification of this boronic acid derivative, offering insights into the rationale behind methodological choices and providing detailed experimental protocols.
The primary analytical challenges associated with boronic acids, including this compound, stem from their propensity for dehydration to form cyclic anhydrides (boroxines) and their potential for hydrolysis.[3][4] These characteristics demand careful consideration in method development to ensure accurate and reproducible results.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as the need for quantitation of the active ingredient, identification of impurities, or stability testing. The following table provides a comparative overview of the most pertinent analytical techniques.
| Analytical Technique | Principle | Strengths | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a mobile phase. | Versatile, widely available, excellent for purity determination and quantification of non-volatile compounds. | Can be challenging due to the poor chromophores of some boronic acids; potential for on-column degradation.[5][6] | Purity assessment, quantification of the main component and known impurities, stability studies. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution and sensitivity, especially when coupled with a mass spectrometer (MS). | Often requires derivatization to increase the volatility and thermal stability of boronic acids.[3][5] | Analysis of volatile impurities or after derivatization of the main component. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information, enabling unambiguous identification of the compound and its impurities. | Lower sensitivity compared to chromatographic methods, less suitable for trace analysis. | Structural elucidation, confirmation of identity, and quantification using an internal standard. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and selectivity, provides molecular weight information and structural details through fragmentation patterns. | Can be susceptible to matrix effects; ionization efficiency can vary. | Molecular weight confirmation, impurity identification, and trace-level quantification when coupled with a separation technique (LC-MS or GC-MS).[5][7] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. | Extremely sensitive and specific, ideal for trace-level quantification in complex matrices.[7] | Higher cost and complexity of instrumentation. | Quantification of trace impurities, including potential genotoxic impurities. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Reverse-phase HPLC (RP-HPLC) is the workhorse method for assessing the purity and potency of this compound. The primary challenge is to mitigate on-column hydrolysis of the boronic acid.[4][6]
Rationale for Method Design:
The selection of a C18 column provides a versatile stationary phase for the separation of moderately polar compounds. The use of a buffered mobile phase is critical to control the pH and minimize the degradation of the analyte. An acidic mobile phase is often employed to suppress the ionization of the boronic acid, leading to better peak shape and retention. Acetonitrile is a common organic modifier due to its low UV cutoff and compatibility with MS detectors.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Detailed HPLC Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
Method Validation Parameters (Representative Data):
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~0.01% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | ~0.03% |
Note: These are typical values and should be established for each specific method and instrument.
A strategy to enhance the sensitivity and selectivity of HPLC methods for boronic acids involves post-column derivatization. For instance, reaction with reagents like alizarin can form fluorescent complexes, allowing for highly sensitive fluorescence detection.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities that may be present in the this compound starting material or arise from side reactions during its synthesis. Direct analysis of boronic acids by GC is often challenging due to their low volatility and thermal instability.[5] Therefore, derivatization is a common and often necessary step.
Rationale for Derivatization:
Derivatization converts the polar boronic acid group into a less polar, more volatile, and thermally stable derivative. Silylation is a common derivatization technique for compounds with active hydrogens, such as boronic acids. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl groups of the boronic acid to form trimethylsilyl (TMS) esters, which are amenable to GC analysis.
Derivatization and GC-MS Workflow
Caption: Workflow for GC-MS analysis of boronic acids following derivatization.
Detailed GC-MS Protocol:
-
Derivatization:
-
To approximately 1 mg of the boronic acid sample in a vial, add 500 µL of acetonitrile and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature of 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
NMR Spectroscopy for Structural Confirmation
NMR spectroscopy is indispensable for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
Expected NMR Spectral Features:
-
¹H NMR (in DMSO-d₆):
-
Aromatic protons will appear as a set of multiplets in the aromatic region (typically δ 7.0-8.0 ppm).
-
The methoxy (-OCH₃) protons of the MOM protecting group will be a singlet around δ 3.4 ppm.
-
The methylene (-OCH₂O-) protons of the MOM group will appear as a singlet around δ 5.2 ppm.
-
The methyl (-CH₃) group on the aromatic ring will be a singlet around δ 2.5 ppm.
-
The boronic acid protons (-B(OH)₂) will appear as a broad singlet, the chemical shift of which can be variable and concentration-dependent.
-
-
¹³C NMR (in DMSO-d₆):
-
Aromatic carbons will resonate in the δ 110-160 ppm region. The carbon attached to the boron atom will be broad due to quadrupolar relaxation of the boron nucleus.
-
The methoxy carbon will appear around δ 56 ppm.
-
The methylene carbon of the MOM group will be around δ 94 ppm.
-
The methyl carbon will be in the upfield region, around δ 20 ppm.
-
Note: For a similar compound, 4-methoxyphenylboronic acid, ¹H and ¹³C NMR spectra are publicly available for comparison.[10][11][12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the quantification of this compound at very low levels, such as in pharmacokinetic studies or for the detection of trace-level impurities, LC-MS/MS is the method of choice.[7] Its high sensitivity and selectivity allow for detection in complex matrices.
Rationale for LC-MS/MS Method:
This technique utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific fragment ion is monitored in the third quadrupole. This process provides two levels of mass selectivity, significantly reducing background noise and enhancing sensitivity.
Detailed LC-MS/MS Protocol:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for fast and efficient separations. The chromatographic conditions can be similar to the HPLC method described earlier, but with a faster gradient to reduce run time.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in negative ion mode is often effective for boronic acids.
-
MRM Transitions:
-
Precursor Ion (Q1): [M-H]⁻ for this compound (m/z 195.08).
-
Product Ion (Q3): A characteristic fragment ion needs to be determined by infusing a standard solution and performing a product ion scan.
-
-
Sample Preparation: A simple protein precipitation with acetonitrile is often sufficient for plasma samples, followed by evaporation and reconstitution in the mobile phase.[13]
Validation of an LC-MS/MS method would follow established regulatory guidelines, focusing on selectivity, sensitivity (LLOQ), accuracy, precision, matrix effect, and stability. [14]
Conclusion
The selection of an analytical method for this compound must be guided by the specific analytical objective. For routine purity and assay, a validated HPLC-UV method is robust and reliable. When the identification and quantification of volatile impurities are necessary, GC-MS with derivatization is the preferred approach. NMR remains the gold standard for unequivocal structural confirmation. For demanding applications requiring ultra-trace level quantification, LC-MS/MS provides unparalleled sensitivity and selectivity. A comprehensive analytical characterization of this compound will often involve the strategic application of a combination of these powerful techniques to ensure the quality and consistency of this vital synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.wur.nl [research.wur.nl]
- 10. spectrabase.com [spectrabase.com]
- 11. 4-Methoxyphenylboronic acid(5720-07-0) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. benchchem.com [benchchem.com]
- 14. biopharminternational.com [biopharminternational.com]
A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of (4-(Methoxymethoxy)-2-methylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the coupling of sterically hindered substrates, such as (4-(Methoxymethoxy)-2-methylphenyl)boronic acid, presents a significant challenge. The ortho-methyl group and the adjacent methoxymethoxy (MOM) protecting group create a sterically demanding environment around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle. This guide provides a comparative analysis of various palladium-based catalyst systems for this challenging transformation, offering experimental insights to aid in catalyst selection and reaction optimization.
The Challenge of Steric Hindrance
The primary obstacle in the Suzuki-Miyaura coupling of ortho-substituted arylboronic acids is the steric clash between the substituents on the boronic acid and the palladium catalyst's ligands. This steric repulsion can disfavor the formation of the necessary intermediate for transmetalation, leading to low yields and slow reaction rates. Overcoming this challenge requires catalyst systems that are both highly active and can accommodate sterically bulky substrates. The key to success often lies in the choice of the phosphine ligand or N-heterocyclic carbene (NHC) coordinated to the palladium center.
Catalyst Performance Comparison
The selection of an appropriate catalyst system is paramount for achieving high yields and efficient conversion. Below is a comparative overview of commonly employed catalyst systems for the Suzuki-Miyaura coupling of sterically hindered arylboronic acids. The data presented is a synthesis of literature reports on substrates structurally similar to this compound, providing a strong basis for catalyst choice.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Key Advantages & Considerations |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 | 85-98 | SPhos is a bulky, electron-rich Buchwald ligand known for its high activity in coupling sterically hindered substrates.[1] Often provides excellent yields under relatively mild conditions. |
| RuPhos Pd G3 | RuPhos | K₃PO₄ | 2-MeTHF or Dioxane | 80-100 | 80-95 | RuPhos is another highly effective Buchwald ligand, particularly for heteroaryl couplings, but also shows excellent performance with sterically demanding arylboronic acids.[2][3] The G3 precatalyst is air and moisture stable.[2] |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ or K₃PO₄ | THF or Dioxane | 60-100 | 75-95 | N-Heterocyclic Carbene (NHC) ligands like IPr offer strong σ-donation and significant steric bulk, promoting high catalytic activity.[4][5][6][7][8] PEPPSI™ precatalysts are air and moisture stable.[6][7] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ or K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 50-85 | A classic, versatile catalyst. While often effective, it can be less efficient for highly sterically hindered substrates compared to modern ligand systems, sometimes requiring higher catalyst loadings and longer reaction times.[9] |
Mechanistic Considerations: The Role of the Ligand and Base
The success of these catalyst systems hinges on the interplay between the palladium center, its ligands, and the base.
Figure 1. Simplified Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.
The Ligand's Role: Bulky and electron-rich ligands like SPhos, RuPhos, and IPr are crucial for promoting the rate-limiting oxidative addition of the aryl halide to the Pd(0) center. Their steric bulk also facilitates the reductive elimination step, which releases the final biaryl product and regenerates the active Pd(0) catalyst. For sterically hindered substrates, these ligands create a more open coordination sphere around the palladium, which can better accommodate the bulky boronic acid during transmetalation.
The Base's Role: The base is essential for the activation of the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex. The choice of base can significantly impact the reaction rate and yield, with stronger, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ often being optimal for challenging couplings.
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: These protocols are starting points and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Using Pd(OAc)₂ / SPhos
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous Dioxane and Water (4:1 v/v)
Procedure:
-
To a pre-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously and monitor its progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using PEPPSI™-IPr
Materials:
-
This compound (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
PEPPSI™-IPr catalyst (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous THF
Procedure:
-
In a glovebox, add the aryl bromide, this compound, PEPPSI™-IPr, and K₂CO₃ to a reaction vial equipped with a magnetic stir bar.
-
Add anhydrous THF to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 60-80 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS. A typical reaction time is 6-18 hours.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 3: Using Pd(PPh₃)₄
Materials:
-
This compound (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene and Ethanol (3:1 v/v)
Procedure:
-
To a round-bottom flask, add the aryl bromide and this compound.
-
Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.
-
Bubble an inert gas through the solution for 15-20 minutes to degas.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to reflux (around 80-90 °C) under an inert atmosphere.
-
Stir the reaction and monitor its progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The Suzuki-Miyaura coupling of the sterically hindered this compound is a challenging but achievable transformation with the appropriate choice of catalyst system. For high efficiency and yields, modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and RuPhos , or robust N-heterocyclic carbene ligands like IPr , are generally recommended over the traditional Pd(PPh₃)₄. The use of pre-catalysts like RuPhos Pd G3 and PEPPSI™-IPr offers the additional advantages of air and moisture stability, simplifying reaction setup. Successful coupling is also highly dependent on the careful selection of base and solvent, with anhydrous conditions and finely ground, strong inorganic bases often providing the best results. The protocols and comparative data presented in this guide should serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient construction of complex molecular architectures.
References
- 1. SPhos Pd G3 97 1445085-82-4 [sigmaaldrich.com]
- 2. RuPhos Pd G3 95 1445085-77-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 5. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available (4-(Methoxymethoxy)-2-methylphenyl)boronic Acid
Abstract
(4-(Methoxymethoxy)-2-methylphenyl)boronic acid is a pivotal building block in modern synthetic chemistry, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its utility in the synthesis of complex molecules for pharmaceuticals and advanced materials makes the purity of this reagent a critical parameter for reaction success, reproducibility, and the integrity of the final product.[1] This guide presents a comprehensive framework for assessing the purity of commercial batches of this reagent. We will delve into the common impurities, compare the primary analytical techniques for their detection and quantification, and provide actionable experimental protocols. This document is intended for researchers, scientists, and drug development professionals who rely on the quality of their starting materials to achieve reliable and scalable synthetic outcomes.
The Critical Nature of Boronic Acid Purity
The efficacy of a Suzuki-Miyaura coupling is not solely dependent on the catalyst or reaction conditions; it is fundamentally tied to the quality of the boronic acid. Impurities, often present in commercial-grade reagents, can have profound and detrimental effects. They can lead to diminished yields, complex purification challenges, and the generation of difficult-to-remove, structurally similar byproducts. Understanding the impurity profile of your this compound is the first step in mitigating these risks and ensuring robust and reproducible chemistry.
The most common impurities found in arylboronic acids include:
-
Boroxines (Anhydrides): These are cyclic anhydrides formed by the intermolecular dehydration of three boronic acid molecules. While often in equilibrium with the monomeric acid in the presence of water, their high concentration can lead to significant errors in weighing and stoichiometry calculations.
-
Homocoupled Biaryls: Symmetrical biaryls can form through a palladium-mediated homocoupling of the boronic acid.[2][3][4] These impurities can be introduced during the manufacturing process or form as a byproduct in the user's own reaction. Their structural similarity to the desired product often makes them exceedingly difficult to remove via standard purification techniques like chromatography or crystallization.
-
Residual Starting Materials & Synthesis Byproducts: Incomplete reactions or inadequate purification during the synthesis of the boronic acid can leave residual precursors or related organic impurities.
-
Inorganic Salts: Remnants from workup and purification steps can persist in the final product.
-
Water: The presence of water, while capable of hydrolyzing boroxines back to the active boronic acid, affects the accurate determination of molar quantities.
A Comparative Overview of Key Analytical Methods
No single technique can provide a complete picture of a boronic acid's purity. A multi-pronged analytical approach is essential for a thorough assessment. The choice of method depends on the target impurity and the required level of sensitivity and precision.[5]
| Parameter | HPLC-UV | ¹H qNMR | GC-MS (with Derivatization) | Karl Fischer Titration |
| Principle | Differential partitioning between liquid and solid phases. | Nuclear spin transitions in a magnetic field; signal intensity is directly proportional to the number of nuclei. | Partitioning between gaseous and solid/liquid phases with mass spectrometric detection. | Titration based on the quantitative reaction of water with an iodine-sulfur dioxide-base reagent. |
| Primary Application | Assay and impurity profiling of non-volatile organic compounds. | Absolute purity determination (assay) and quantification of proton-containing impurities. | Analysis of volatile or derivatizable impurities. | Precise quantification of water content. |
| Selectivity | High; can be optimized with different columns and mobile phases. | High structural resolution; signal overlap can be a challenge in complex mixtures. | Very high, especially with high-resolution mass spectrometry. | Highly specific for water. |
| Limit of Quantitation (LOQ) | ~0.05 - 0.5 µg/mL.[6] | ~0.1 - 0.2% (impurity dependent). | ~0.5 - 5 ng/mL (for specific impurities).[6] | ppm levels. |
| Key Advantages | Widely available, excellent for routine purity checks and stability-indicating methods. | Provides absolute quantification without a specific reference standard for the analyte; primary method potential.[6] | High sensitivity and excellent for impurity identification. | The gold standard for water content determination. |
| Limitations | Requires a chromophore. Reference standards needed for impurity quantification. | Can be less sensitive than chromatographic methods for trace impurities. Requires a high-purity internal standard. | Not suitable for non-volatile compounds; derivatization adds complexity and potential for error.[5][7] | Only measures water content. |
Hypothetical Purity Comparison of Commercial Grades
The following table represents realistic, albeit hypothetical, data for this compound from three different commercial suppliers. This illustrates the variability one might encounter and underscores the importance of in-house quality control.
| Parameter | Supplier A (Standard Grade) | Supplier B (High Purity) | Supplier C (Premium Grade) | Analytical Method |
| Assay (as Boronic Acid) | 95.8% | 98.5% | >99.5% | HPLC-UV / ¹H qNMR |
| Boroxine Content | ~3.0% | <1.0% | <0.3% | ¹H NMR |
| Homocoupled Impurity | 0.5% | 0.15% | <0.05% (Below LOQ) | HPLC-UV / LC-MS |
| Water Content | 0.6% | 0.2% | <0.1% | Karl Fischer Titration |
| Melting Point | 168-175 °C | 170-174 °C | 171-173 °C | Capillary Melting Point |
| Appearance | Off-white to light tan powder | White to off-white powder | Fine white crystalline powder | Visual Inspection |
Interpretation:
-
Supplier A provides a material suitable for general screening or initial exploratory work where absolute stoichiometry is less critical.
-
Supplier B offers a higher grade appropriate for lead optimization and smaller-scale syntheses where byproduct formation needs to be minimized.
-
Supplier C delivers a premium product essential for late-stage development, GMP campaigns, and reactions where impurity control is paramount to avoid costly and difficult purification challenges.
The Domino Effect: How Impurities Disrupt the Suzuki-Miyaura Reaction
The Suzuki-Miyaura catalytic cycle is a finely tuned process. The presence of seemingly minor impurities can disrupt key steps, leading to significant consequences.
Caption: The Suzuki-Miyaura cycle and points of interference from common boronic acid impurities.
-
Stoichiometric Imbalance (Boroxines): Weighing out a sample with a high boroxine content leads to an under-dosing of the active boronic acid monomer, potentially resulting in incomplete conversion of the aryl halide.
-
Catalyst Deactivation: Inorganic salts or other contaminants can poison the palladium catalyst, reducing its turnover number and overall efficiency.[8]
-
Formation of Homocoupled Byproducts: The presence of free Pd(II) species, which can be exacerbated by oxygen, can promote the homocoupling of the boronic acid, leading to the formation of R²-R² impurities that are often difficult to separate from the desired R¹-R² product.[2][4]
Experimental Protocols for Quality Verification
The following protocols provide a robust starting point for the in-house quality assessment of this compound.
Caption: General workflow for the quality assessment of incoming commercial boronic acid.
Protocol 1: Purity and Impurity Profile by Reverse-Phase HPLC-UV
Rationale: This method is the workhorse for determining the purity of the main component and quantifying non-volatile organic impurities like the homocoupled dimer. A C18 column provides excellent separation for aromatic compounds. The acidic mobile phase helps to ensure the boronic acid is protonated and well-behaved chromatographically.
Methodology:
-
Instrumentation: HPLC with a UV/Vis or DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of a qualified reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (Diluent). This yields a concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard.
-
-
Analysis: Inject the diluent (blank), followed by five replicate injections of the standard solution to establish system suitability (RSD of peak area ≤ 2.0%).[6] Then, inject the sample solution. Purity is determined by area percent, and specific impurities can be quantified against the reference standard.
Protocol 2: Structural Confirmation and Boroxine Estimation by ¹H NMR
Rationale: NMR provides unambiguous structural confirmation. The choice of a dry, aprotic solvent like DMSO-d₆ is crucial. It helps to solubilize the boronic acid and its potential impurities. The broad signal for the B(OH)₂ protons is characteristic. The ratio of sharp aromatic signals (monomer) to potentially broader, slightly shifted signals can be used to estimate the level of boroxine, which will have a different electronic environment.
Methodology:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-15 mg of the boronic acid sample in ~0.7 mL of DMSO-d₆. Using a deuterated solvent that can disrupt hydrogen bonding is beneficial for boronic acids.[9]
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton (zg30).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for semi-quantitative analysis).
-
Spectral Width: ~16 ppm.
-
-
Data Analysis:
-
Confirm the expected shifts and integrations for the aromatic protons, the methyl group, and the methoxymethyl group.
-
The boronic acid protons (B(OH)₂) will appear as a broad singlet.
-
Compare the integration of the sharp aromatic signals of the monomeric acid to any broader or slightly shifted aromatic signals that may indicate the presence of the boroxine trimer.
-
Conclusion and Recommendations
The purity of this compound is not a trivial specification but a cornerstone of reliable and efficient synthesis. While commercial suppliers provide a certificate of analysis, an independent, multi-technique verification is a prudent and necessary step for any laboratory engaged in high-stakes synthesis. A combination of HPLC for organic purity, ¹H NMR for identity and boroxine estimation, and Karl Fischer titration for water content provides a comprehensive and trustworthy assessment. By investing in this initial quality control, researchers can prevent costly downstream failures, simplify purifications, and build a foundation of reproducibility and confidence in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Performance of (4-(Methoxymethoxy)-2-methylphenyl)boronic Acid in Different Solvent Systems
<
For researchers, medicinal chemists, and professionals in drug development, the selection of optimal reaction conditions is paramount to achieving efficient, scalable, and reproducible synthetic outcomes. (4-(Methoxymethoxy)-2-methylphenyl)boronic acid is a crucial building block in medicinal chemistry, frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures.[1][2] The methoxymethyl (MOM) ether serves as a protecting group for the phenolic hydroxyl, preventing unwanted side reactions. The performance of this reagent, however, is not solely dependent on its intrinsic reactivity but is profoundly influenced by the solvent system in which the reaction is conducted.[3]
This guide provides an in-depth technical comparison of the performance of this compound in various solvent systems, offering field-proven insights and supporting data to inform your experimental design.
The Critical Role of the Solvent in Suzuki-Miyaura Couplings
The Suzuki-Miyaura reaction is a complex catalytic process involving multiple steps: oxidative addition, transmetalation, and reductive elimination.[4] The solvent plays a multifaceted role, influencing nearly every aspect of this cycle:
-
Solubility: The solvent must effectively dissolve the aryl halide, the boronic acid, the palladium catalyst/ligand complex, and the base to ensure a homogeneous reaction mixture, or in the case of biphasic systems, facilitate efficient transport between phases.[5] Arylboronic acids, in particular, can have limited solubility in purely nonpolar organic solvents.[6][7]
-
Catalyst Activity and Stability: Solvents can coordinate to the palladium center, influencing its electronic properties and steric environment.[5] This coordination can affect the rates of the catalytic steps and prevent catalyst decomposition (e.g., formation of palladium black).[8]
-
Base Efficacy: The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[4] The solubility and effectiveness of common inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are highly dependent on the solvent system, often necessitating the use of polar or aqueous co-solvents.[9][10]
-
Side Reactions: The choice of solvent can either promote or suppress undesirable side reactions. A primary concern with boronic acids is protodeboronation , the cleavage of the C–B bond, which yields an unwanted arene byproduct.[11][12] This side reaction can be particularly prevalent in certain protic solvents or under specific pH conditions.[11][13]
Comparative Performance Analysis in Common Solvent Systems
The efficacy of a solvent system in the Suzuki-Miyaura coupling of this compound is best evaluated by examining reaction yield, speed, and purity. While direct comparative data for this specific boronic acid is distributed across various sources, we can synthesize a reliable performance guide based on extensive studies of similar arylboronic acids.
| Solvent System | Typical Base(s) | Temperature (°C) | General Performance Characteristics | Potential Downsides |
| 1,4-Dioxane / Water | K₂CO₃, K₃PO₄, Cs₂CO₃ | 80-100 | High Reliability & Broad Scope: Often considered a "gold standard," this system provides excellent solubility for a wide range of substrates and inorganic bases.[3] The aqueous phase is crucial for dissolving the base and facilitating boronate formation.[14] Consistently provides high yields. | Safety & Environmental Concerns: 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. Its high boiling point makes removal energy-intensive. |
| Toluene / Water | K₂CO₃, Na₂CO₃, K₃PO₄ | 80-110 | Good for Scale-Up: Forms a biphasic system where the reaction often occurs in the organic layer or at the interface.[14] Toluene is less coordinating than ethereal solvents, which can be beneficial with certain catalysts. Easily removed by distillation. | Solubility Issues: The boronic acid and base may have limited solubility in the toluene phase, potentially requiring a phase-transfer catalyst (PTC) for optimal performance.[9] |
| Tetrahydrofuran (THF) / Water | K₂CO₃, K₃PO₄ | 60-70 | Good for Moderate Temperatures: THF is a good coordinating solvent that can stabilize palladium intermediates. Its lower boiling point is advantageous for heat-sensitive substrates. Yields are generally high.[10] | Lower Boiling Point: May not provide sufficient energy for less reactive coupling partners (e.g., aryl chlorides). Can also form peroxides. |
| 2-Methyltetrahydrofuran (2-MeTHF) / Water | K₃PO₄, Cs₂CO₃ | 70-85 | "Green" Alternative: Derived from renewable resources, 2-MeTHF is a safer alternative to THF and Dioxane.[15] It has limited miscibility with water, which can simplify aqueous work-ups and reduce organic waste.[15] Performance is often comparable or superior to THF.[15] | Higher Cost: Can be more expensive than traditional ethereal solvents. |
| Ethanol or Isopropanol / Water | Na₂CO₃, K₂CO₃ | 70-85 | Cost-Effective & Green: Alcohols are inexpensive, readily available, and environmentally benign solvents. Mixed with water, they provide excellent solubility for inorganic bases.[10] Can lead to very high yields.[10] | Risk of Protodeboronation: Alcoholic solvents are protic and can serve as a proton source, potentially increasing the rate of undesired protodeboronation, especially with electron-rich or sterically hindered boronic acids.[16] |
| N,N-Dimethylformamide (DMF) | K₂CO₃, Et₃N | 80-120 | High Polarity for Difficult Couplings: DMF is a highly polar aprotic solvent that can dissolve a wide range of substrates and facilitate reactions with challenging partners.[5][17] | High Boiling Point & Impurities: Difficult to remove under vacuum. Can decompose at high temperatures to form dimethylamine, which can interfere with the catalyst. Often requires rigorous purification. |
Mechanistic Considerations: Why Solvent Choice Matters
The superiority of biphasic systems like Dioxane/Water or Toluene/Water often stems from a synergistic effect. The aqueous phase dissolves the inorganic base, allowing it to deprotonate the boronic acid to form the active boronate species [ArB(OH)₃]⁻. This anionic species can then partition into the organic phase, where the palladium catalyst resides, to undergo transmetalation. This phase-transfer process is a critical, often rate-limiting, step.[9][14]
In contrast, anhydrous polar aprotic solvents like DMF must dissolve the base and all organic components simultaneously.[5] While effective, the high polarity that makes DMF a good solvent can also stabilize charged intermediates in ways that may alter reaction selectivity in certain cases.[17]
Protic solvents like alcohols present a different challenge. While they excel at dissolving bases, the solvent molecules themselves can act as proton donors, directly competing with the desired cross-coupling pathway by causing protodeboronation of the boronic acid.[16]
Experimental Protocol: Suzuki-Miyaura Coupling in a Dioxane/Water System
This protocol provides a reliable, self-validating starting point for the coupling of this compound with a generic aryl bromide.
Materials and Reagents:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂) (2-3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equivalents)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.02 eq).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and nitrogen (or argon) three times to ensure an inert atmosphere. Causality: This step is critical to prevent oxidation of the Pd(0) active catalyst, which is formed in situ, and the phosphine ligand.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and water via syringe in a 4:1 to 5:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The total solvent volume should be sufficient to create a stirrable slurry. Causality: The solvents are degassed by the vacuum/backfill cycles or can be sparged with inert gas beforehand to remove dissolved oxygen, which can damage the catalyst.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously. Causality: Vigorous stirring is essential in the biphasic system to maximize the interfacial area and promote efficient phase transfer of the activated boronate.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Visualizing the Workflow and Catalytic Cycle
To better understand the process, the following diagrams illustrate the experimental workflow and the fundamental Suzuki-Miyaura catalytic cycle.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The choice of solvent is a critical parameter that must be carefully optimized for any Suzuki-Miyaura coupling reaction. For general-purpose, high-yield synthesis with this compound, a 1,4-Dioxane/Water system remains a highly reliable and effective choice, providing an excellent balance of solubility and reactivity. For processes where environmental and safety profiles are a primary concern, 2-MeTHF/Water presents a compelling and often equally effective green alternative.
While alcoholic solvent systems can provide high yields, they should be approached with caution due to the increased risk of protodeboronation, which can diminish yields and complicate purification. The selection should always be guided by the specific reactivity of the coupling partners and the overall goals of the synthesis, whether it be rapid discovery, process robustness, or environmental sustainability.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 14. Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-Methoxymethoxy)-2-methylphenyl)boronic Acid
In the landscape of pharmaceutical research and drug development, the innovative use of complex reagents like (4-(Methoxymethoxy)-2-methylphenyl)boronic acid is fundamental to progress. As scientists dedicated to advancing therapeutic frontiers, our responsibility extends beyond discovery to encompass the entire lifecycle of the chemicals we handle, culminating in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
The causality behind stringent disposal protocols for specialized boronic acids lies in their chemical reactivity and potential toxicological profile, which may not be fully elucidated.[1][2][3] Unlike simple inorganic acids or bases, organoboron compounds present unique challenges. Therefore, this guide is built on a foundation of risk mitigation and adherence to regulatory standards, treating the compound as hazardous waste in the absence of a validated deactivation protocol.[4][5][6]
Part 1: Hazard Assessment and Immediate Safety
Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is paramount.
1.1. Hazard Identification
Based on Safety Data Sheets (SDS) for this compound and analogous boronic acids, the primary hazards include:
While a comprehensive toxicological profile may not be available, it is prudent to handle this compound with the care afforded to all novel chemical entities.[1][2]
1.2. Required Personal Protective Equipment (PPE)
A non-negotiable aspect of safe handling is the correct use of PPE. The following table outlines the minimum requirements.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[4] | Protects against splashes and airborne dust particles that can cause severe eye irritation.[5][7] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile).[4] | Prevents direct skin contact, mitigating the risk of skin irritation.[5] |
| Protective Clothing | A standard laboratory coat.[4][9] | Provides a barrier to prevent contamination of personal clothing and skin. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.[4][5] | If dust generation is unavoidable, a NIOSH-approved particulate respirator may be necessary.[4] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound must follow a systematic and compliant workflow. Direct disposal down the drain is strictly prohibited.[5][8][9][10] The overarching principle is to treat this compound and any associated contaminated materials as hazardous chemical waste, to be managed by a certified waste disposal vendor.[4][6]
Caption: Disposal workflow for this compound.
2.1. Step 1: Waste Identification and Segregation
The foundation of compliant disposal is correct identification and segregation at the point of generation.[10]
-
Designate a Waste Container: Select a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or drum). The container must be in good condition, free from damage, and have a secure, leak-proof lid.[10][11]
-
Proper Labeling: The container must be unequivocally labeled. The label should include:
-
Segregation: This compound is incompatible with strong oxidizing agents and strong bases.[4][5] The designated waste container must be stored in a secondary containment tray, physically separated from these incompatible materials to prevent dangerous reactions.[10][11]
2.2. Step 2: Waste Accumulation
-
Solid Waste: Carefully transfer any residual solid this compound into the designated hazardous waste container.
-
Contaminated Materials: Any disposable materials that have come into contact with the chemical, such as weighing paper, gloves, and pipette tips, must also be placed in the hazardous waste container.[4]
-
Contaminated Glassware: For non-disposable glassware, rinse with a small amount of a suitable organic solvent (e.g., acetone or ethanol). This rinsate is now considered hazardous waste and must be collected in a separate, appropriately labeled container for liquid hazardous waste. Do not pour the rinsate down the drain.[13] Subsequent cleaning with soap and water can be performed only after this initial hazardous rinse.
2.3. Step 3: Temporary Storage
-
Satellite Accumulation Area (SAA): The securely closed waste container should be stored in a designated SAA.[12][14] This area must be at or near the point of waste generation and under the control of laboratory personnel.[10][15]
-
Storage Conditions: The SAA should be well-ventilated. The container must remain closed except when adding waste.[14] Regular weekly inspections of the SAA are required to check for leaks or container degradation.[10][14]
2.4. Step 4: Professional Disposal
-
Engage a Licensed Vendor: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.[6][11]
-
Documentation: Ensure all required waste manifests and documentation are completed accurately. This is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and ensures a cradle-to-grave tracking of the hazardous material.[10]
Part 3: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the full PPE as outlined in Part 1.2.
-
Containment: Cover the spill with a chemical absorbent pad or inert material like vermiculite or sand. Avoid raising dust.[1]
-
Collection: Carefully sweep or scoop the absorbed material and spilled solid into the designated hazardous waste container.[5][8]
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
Part 4: Regulatory Framework
The disposal of chemical waste is governed by stringent regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[10][11] Academic laboratories may operate under the alternative requirements of Subpart K, which provides specific guidelines for waste management in a research setting.[10][15] It is the responsibility of the waste generator—the researcher—to ensure all procedures are in full compliance with federal, state, and local regulations.[2][11]
Caption: Hierarchy of regulations governing chemical waste disposal.
By adhering to this comprehensive guide, researchers can ensure that their vital work does not come at the cost of safety or environmental integrity. The principles of diligent hazard assessment, meticulous segregation, and compliant disposal are the cornerstones of responsible science.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. fishersci.com [fishersci.com]
- 9. easychem.com.au [easychem.com.au]
- 10. danielshealth.com [danielshealth.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. epa.gov [epa.gov]
A Researcher's Comprehensive Guide to the Safe Handling of (4-(Methoxymethoxy)-2-methylphenyl)boronic acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Among these, boronic acids and their derivatives are pivotal reagents. This guide provides an in-depth operational plan for the safe handling of (4-(Methoxymethoxy)-2-methylphenyl)boronic acid, ensuring the protection of laboratory personnel and the integrity of your research. As Senior Application Scientists, our goal is to empower you with not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. A thorough understanding of its potential risks is the first step in ensuring safe handling.
GHS Classification:
-
Specific target organ toxicity (single exposure): Category 3, primarily affecting the respiratory system[1]
This classification indicates that the compound can cause skin irritation, serious eye irritation, and respiratory irritation upon exposure.[1][2] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
Physical and Chemical Properties Summary
| Property | Value | Source |
| CAS Number | 208399-66-0 | [1] |
| Molecular Formula | C8H11BO3 | [2] |
| Appearance | Solid | [1] |
| Incompatibilities | Strong oxidizing agents, Strong bases | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The selection of PPE is directly dictated by the hazard profile of the chemical.
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[3][4][5] For operations with a higher risk of splashing, a full-face shield should be worn over the goggles.[3][6] This is crucial as the compound is classified as a serious eye irritant.[1][2]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn to prevent skin contact.[3][4][6] Gloves should be inspected for any signs of degradation or perforation before each use and immediately replaced if contaminated.[4][7] The rationale is to prevent skin irritation, as this compound is a known skin irritant.[1][2]
-
Body Protection: A fully buttoned laboratory coat is required to protect the skin and personal clothing from accidental spills.[3][4] For larger-scale operations or when there is a significant risk of splashes, a chemical-resistant apron should be worn over the lab coat.[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust particles.[4][6][8] If handling large quantities or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4] This is to mitigate the risk of respiratory tract irritation.[1][4]
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for minimizing exposure and ensuring experimental reproducibility.
3.1. Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area.[1][8] For any procedure that may generate dust, a chemical fume hood is mandatory.[8]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation before commencing any work.[1][3][4]
-
Work Area: Maintain a clean and uncluttered workspace to prevent accidental spills and contamination.[4]
3.2. Handling Procedures
-
Donning PPE: Put on all required personal protective equipment as outlined in the previous section before handling the chemical.
-
Avoiding Dust Formation: Take care to avoid generating dust when transferring the solid.[1][4][8] Use appropriate tools, such as a spatula, for transfers.[4]
-
Container Management: Keep the container tightly closed when not in use to prevent contamination and the release of dust.[1][4][9]
-
Hygiene Practices: Avoid all personal contact, including inhalation of dust or vapors.[3] Do not eat, drink, or smoke in the laboratory.[3][8][10] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][9]
3.3. Post-Handling Procedures
-
Decontamination: Clean the work area thoroughly to remove any residual chemical.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Contaminated gloves should be disposed of as hazardous waste.[6]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after completing work.[8]
Spill Management Protocol
In the event of a spill, a swift and organized response is crucial to contain the hazard and prevent exposure.
Emergency Spill Response Workflow
Caption: Workflow for handling a chemical spill.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[3][4]
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.[6][11] Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]
-
Container Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any known hazards.[6]
-
Regulatory Compliance: Dispose of all chemical waste in accordance with federal, state, and local regulations.[3] Do not pour waste down the drain.[3] Consult your facility's EHS department for specific disposal procedures.[11] For small quantities of some simple boronic acids, neutralization with a mild base like sodium bicarbonate may be an option, but this should only be done with explicit approval from your EHS department.[6][11]
By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research, ensuring the well-being of your team and the integrity of your scientific endeavors.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.ie [fishersci.ie]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. laballey.com [laballey.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
